molecular formula C8H9ClFN B1473592 2-(4-Chlorophenyl)-2-fluoroethan-1-amine CAS No. 794472-16-5

2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B1473592
CAS No.: 794472-16-5
M. Wt: 173.61 g/mol
InChI Key: UFPQRRVGKFBZEQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-fluoroethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-fluoroethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQRRVGKFBZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine. As a fluorinated and chlorinated phenethylamine derivative, this compound serves as a critical building block and is of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules, and understanding its chemical behavior is paramount for its effective utilization. This document delves into its spectroscopic signature, plausible synthetic routes, key chemical transformations, and its role as a relevant impurity in pharmaceutical manufacturing, such as in the synthesis of the kinase inhibitor Encorafenib. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its handling, characterization, and strategic application.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a primary amine featuring a stereocenter at the benzylic carbon, which is substituted with both a fluorine atom and a 4-chlorophenyl group. This unique substitution pattern significantly influences its chemical and biological properties.

  • IUPAC Name: 2-(4-chlorophenyl)-2-fluoroethan-1-amine

  • CAS Number: 1269440-39-6 (Note: This CAS number is associated with the structure, which is also identified as an impurity of Encorafenib[1][2]).

  • Molecular Formula: C₈H₉ClFN[3]

  • Molecular Weight: 173.61 g/mol [4]

Physicochemical Data Summary

The physicochemical properties of a molecule are fundamental to predicting its behavior in both chemical reactions and biological systems. The introduction of halogen atoms has a profound effect on lipophilicity, acidity/basicity, and metabolic stability. Below is a summary of key properties, including predicted values where experimental data is not publicly available.

PropertyValue / Predicted ValueRationale and Significance
Molecular Weight 173.61 g/mol Foundational for all stoichiometric calculations.
XlogP (Predicted) 1.8Indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and potential for membrane permeability.[3]
pKa (Predicted) ~9.0 - 9.5The primary amine group's basicity is slightly reduced by the electron-withdrawing effects of the nearby fluorine and chlorophenyl groups. This value is critical for salt formation, purification, and formulation.
Appearance Expected to be an oil or low-melting solid at room temperature. The hydrochloride salt is typically a crystalline solid.[5]Physical state is crucial for handling, storage, and reaction setup.
Solubility Expected to be soluble in common organic solvents (e.g., Methanol, DMSO, Dichloromethane). The hydrochloride salt is expected to have higher solubility in polar protic solvents like water and ethanol.[2][5]Solubility dictates the choice of solvents for reactions, purification, and analytical method development.
Boiling Point Not available. Expected to be high due to hydrogen bonding capabilities; distillation would likely be performed under high vacuum.Important for purification and assessing thermal stability.

Synthesis and Purification

The synthesis of chiral fluorinated amines is a non-trivial process that requires careful selection of reagents and reaction conditions to control both chemoselectivity and stereoselectivity.

Proposed Synthetic Workflow

A logical and common approach to synthesizing β-fluoroamines is through the reductive amination of a corresponding α-fluoroketone. This multi-step process offers a reliable pathway to the target molecule.

G cluster_0 Synthetic Pathway start 2-Bromo-1-(4-chlorophenyl)ethan-1-one step1 Fluorination start->step1 e.g., AgF, Pyridinium poly(hydrogen fluoride) intermediate 1-(4-Chlorophenyl)-2-fluoroethan-1-one step1->intermediate step2 Reductive Amination product 2-(4-Chlorophenyl)-2-fluoroethan-1-amine step2->product intermediate->step2 NH3 source (e.g., NH4OAc) Reducing agent (e.g., NaBH3CN)

Caption: Proposed synthetic workflow for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.

Illustrative Synthetic Protocol: Reductive Amination

This protocol is an illustrative example based on established chemical principles for the synthesis of primary amines from ketones.[5]

Objective: To synthesize 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from 1-(4-chlorophenyl)-2-fluoroethan-1-one.

Materials:

  • 1-(4-chlorophenyl)-2-fluoroethan-1-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-chlorophenyl)-2-fluoroethan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

    • Causality: Ammonium acetate serves as the ammonia source. The large excess drives the equilibrium towards the formation of the intermediate imine. Methanol is a suitable polar solvent for all reactants.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The reaction is performed at a lower temperature to control the reaction rate and improve selectivity.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution.

    • Causality: The aqueous workup removes inorganic salts. The basic NaHCO₃ solution neutralizes any remaining acid and ensures the product is in its free amine form, which is more soluble in organic solvents.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is critical. The combination of NMR, MS, and IR spectroscopy provides a definitive fingerprint of the molecule.

TechniqueExpected Observations and Interpretations
¹H NMR Aromatic Region (δ ~7.4 ppm): Two doublets showing an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring. Benzylic Proton (CH-F, δ ~5.0-5.5 ppm): A doublet of triplets (dt) due to coupling with the fluorine atom (large J-coupling, ~45-50 Hz) and the adjacent CH₂ group (smaller J-coupling, ~6-8 Hz). Methylene Protons (CH₂-N, δ ~3.0-3.5 ppm): A complex multiplet due to coupling with the benzylic proton. Amine Protons (NH₂, δ ~1.5-2.5 ppm): A broad singlet that is exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Four distinct signals in the aromatic region (δ ~120-140 ppm). Benzylic Carbon (C-F, δ ~90-95 ppm): A doublet with a large ¹JCF coupling constant (~170-180 Hz). Methylene Carbon (C-N, δ ~45-50 ppm): A doublet with a smaller ²JCF coupling constant (~20-25 Hz).
¹⁹F NMR A single resonance appearing as a doublet of triplets due to coupling with the benzylic proton (¹H) and the methylene protons (¹H).
Mass Spec. (EI or ESI+) Molecular Ion (M⁺) or [M+H]⁺: A characteristic pair of peaks at m/z 173/175 or 174/176, respectively, in a ~3:1 ratio, confirming the presence of one chlorine atom.[3] Key Fragment: Loss of the amine group (CH₂NH₂) is a likely fragmentation pathway.
IR Spectroscopy N-H Stretch (Primary Amine): Two characteristic sharp bands in the 3400-3250 cm⁻¹ region.[6] N-H Bend: A band in the 1650-1580 cm⁻¹ region.[6] C-N Stretch: A band in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.[6] C-F Stretch: A strong band typically in the 1100-1000 cm⁻¹ region. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Chemical Reactivity and Stability

The reactivity of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is dominated by the nucleophilic and basic nature of its primary amine group.

Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom dictates the compound's role as a nucleophile in a variety of important chemical transformations.

G cluster_reactions Key Reactions Amine 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (R-NH₂) Salt Ammonium Salt (R-NH₃⁺ X⁻) Amine->Salt + Acid (HX) Amide Amide (R-NH-COR') Amine->Amide + Acyl Chloride (R'COCl) Sulfonamide Sulfonamide (R-NH-SO₂R') Amine->Sulfonamide + Sulfonyl Chloride (R'SO₂Cl) Imine Imine (Schiff Base) (R-N=CR'R'') Amine->Imine + Aldehyde/Ketone (R'R''C=O) [Acid Catalyst]

Caption: Key reactions involving the primary amine group.

  • Salt Formation: As a base, it readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a fundamental reaction for purification (e.g., crystallization of the hydrochloride salt) and formulation.

  • N-Acylation: The amine acts as a nucleophile, reacting with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide bonds.

  • N-Sulfonylation: In a similar fashion, it reacts with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.[7][8]

  • Imine Formation: Reaction with aldehydes or ketones under acidic catalysis yields imines (Schiff bases), which can be further reduced to form secondary amines.[8]

Stability Profile

The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, or oxidizing agents should be avoided. The benzylic fluorine atom is relatively stable but could be susceptible to elimination or substitution reactions under forcing conditions.

Applications in Drug Development

Role as a Versatile Building Block

Halogenated phenethylamines are privileged scaffolds in medicinal chemistry.[9][10]

  • Fluorine Substitution: The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby amine.

  • Chlorine Substitution: The chloro group increases lipophilicity and can occupy hydrophobic pockets in target proteins, enhancing binding potency. It also provides a handle for further chemical modification via cross-coupling reactions.

This compound is therefore a valuable intermediate for synthesizing more complex molecules targeting a range of biological systems, particularly in neuroscience and oncology.[9][10]

Case Study: Relevance to Encorafenib

2-(4-Chlorophenyl)-2-fluoroethan-1-amine has been identified as a process-related impurity or a potential starting material/intermediate in the synthesis of Encorafenib (LGX818).[1][2][11] Encorafenib is a potent and selective BRAF kinase inhibitor used in the treatment of melanoma. For drug development professionals, the ability to synthesize, detect, and quantify such impurities is a critical aspect of quality control (QC) and regulatory compliance. A thorough understanding of this molecule's properties is essential for developing robust analytical methods (e.g., HPLC) for impurity profiling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar amines and halogenated compounds provides a strong basis for recommended handling procedures.[12][13][14]

Hazard Identification
  • Skin and Eye Irritation: Primary amines can be corrosive or irritating to the skin and eyes.[15]

  • Harmful if Swallowed/Inhaled: May cause irritation to the respiratory tract and may be harmful if ingested.[12]

  • General Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][12]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

References

  • PubChemLite. 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN). Accessed February 14, 2026. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Accessed February 14, 2026. [Link]

  • Matrix Fine Chemicals. 2-(4-CHLOROPHENYL)ETHAN-1-AMINE. Accessed February 14, 2026. [Link]

  • Molbase. Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Accessed February 14, 2026. [Link]

  • CAS Common Chemistry. Encorafenib. Accessed February 14, 2026. [Link]

  • ResearchGate. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Accessed February 14, 2026. [Link]

  • Veeprho. Encorafenib Reference standard | CAS 1269440-17-6. Accessed February 14, 2026. [Link]

  • MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Accessed February 14, 2026. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Accessed February 14, 2026. [Link]

  • UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Accessed February 14, 2026. [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Accessed February 14, 2026. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. Accessed February 14, 2026. [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Accessed February 14, 2026. [Link]

  • PubChem. 2-(3-Chlorophenyl)-2-fluoroethan-1-amine. Accessed February 14, 2026. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Accessed February 14, 2026. [Link]

Sources

Structural and Pharmacological Characterization of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject:


-Fluoro-4-Chlorophenethylamine (4-Cl-

-F-PEA) Date: October 2025[1]

Executive Summary

This technical guide profiles 2-(4-Chlorophenyl)-2-fluoroethan-1-amine , a specialized pharmacological probe used to investigate the stereoelectronic requirements of monoamine transporters.[1] As the


-fluorinated analog of the serotonin-releasing agent 4-chlorophenethylamine (4-CPEA), this molecule serves as a critical tool for studying the "Fluorine Gauche Effect"  in ligand-receptor binding.[1]

Unlike its non-fluorinated parent, which is rapidly degraded by Monoamine Oxidase (MAO), the introduction of the


-fluorine atom modulates the amine’s pKa and enforces a specific conformational bias. This guide details the molecule's chemical biology, predicted pharmacodynamics, and essential experimental protocols for synthesis and assay validation.

Chemical Biology & Structural Dynamics[1]

The Fluorine Gauche Effect

The defining feature of this molecule is the presence of a fluorine atom at the


-position relative to the amine. In 1,2-disubstituted ethanes containing highly electronegative groups (like Fluorine and Nitrogen), the molecule defies steric repulsion and preferentially adopts a gauche conformation  (dihedral angle 

60°).
  • Mechanism: This stabilization arises from hyperconjugation (

    
    ) and electrostatic attraction between the electropositive ammonium group and the electronegative fluorine.
    
  • Biological Relevance: This gauche conformation mimics the bioactive folded state of norepinephrine and dopamine required for binding to their respective transporters (NET/DAT).[1]

Physicochemical Modulation

The 4-Chloro substitution on the phenyl ring is a classic determinant for Serotonin Transporter (SERT) selectivity.[1] However, the


-fluorine significantly alters the electronic landscape:
PropertyParent (4-CPEA)

-Fluoro Analog
Impact
Conformation Flexible (Anti/Gauche equilibrium)Biased Gauche Increases binding entropy; mimics "bound" state.[1]
Amine pKa ~9.8~8.4 - 8.8 Reduced basicity due to inductive electron withdrawal (

effect) of Fluorine.[1]
Lipophilicity ModerateEnhanced Fluorine increases lipophilicity while lowering polarizability.[1]
Metabolic Fate Rapid MAO-B oxidationRetarded MAO oxidation Electron-deficient amine is a poorer substrate for MAO oxidative deamination.[1]
Structural Visualization

The following diagram illustrates the stereoelectronic alignment driving the gauche effect.

GaucheEffect cluster_0 Newman Projection: Gauche Conformation C_Front C (Front) N_Amine NH3+ C_Front->N_Amine Gauche to F H_Front1 H C_Front->H_Front1 H_Front2 H C_Front->H_Front2 F_Atom F N_Amine->F_Atom Electrostatic Attraction C_Back C (Back) C_Back->F_Atom Dipole Ph_Ring 4-Cl-Phenyl C_Back->Ph_Ring H_Back H C_Back->H_Back

Figure 1: Stereoelectronic alignment illustrating the preferred gauche conformation between the ammonium and fluorine substituents.

Pharmacological Profile[1][2][3][4]

Pharmacodynamics (Target Interaction)

Based on Structure-Activity Relationship (SAR) data for halogenated phenethylamines:

  • SERT Selectivity: The para-chloro substituent creates a lipophilic bulk that optimally fills the halogen-binding pocket of the Serotonin Transporter (SERT).[1] This molecule is predicted to act as a substrate-type releaser , entering the presynaptic neuron via SERT and displacing vesicular serotonin.[1]

  • VMAT2 Interaction: Like other amphetamine analogs, it likely inhibits VMAT2, dissipating the pH gradient and causing cytosolic accumulation of 5-HT.[1]

  • MAO Interaction: While 4-CPEA is a substrate for MAO-B, the

    
    -fluorine atom reduces the electron density on the nitrogen lone pair.[1] This makes the molecule less susceptible to oxidation, potentially extending its half-life and duration of action compared to the non-fluorinated parent.
    
Toxicology & Safety Note

Warning: Para-chlorinated amphetamines (e.g., 4-CA, PCA) are known selective serotonergic neurotoxins.[1] They cause long-term depletion of tryptophan hydroxylase (TPH).[1]

  • Hypothesis: While

    
    -fluorination alters kinetics, researchers must assume this molecule possesses neurotoxic potential  similar to 4-CA until proven otherwise.[1] All handling requires strict PPE and containment.[1]
    

Experimental Protocols

Synthesis: Deoxyfluorination via DAST

The most reliable route to the


-fluoroamine is the deoxyfluorination of the corresponding 

-amino alcohol.[1]

Reagents:

  • Precursor: 2-amino-1-(4-chlorophenyl)ethanol (protected as N-Boc).[1]

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Protection: React 2-amino-1-(4-chlorophenyl)ethanol with

    
     in dioxane/NaOH to yield the N-Boc intermediate.[1]
    
  • Fluorination:

    • Cool a solution of N-Boc intermediate in dry DCM to -78°C under Argon.

    • Add DAST (1.2 eq) dropwise.[1]

    • Allow to warm to room temperature (RT) over 4 hours. Note: DAST can be explosive; maintain strict temperature control.[1]

  • Quenching: Pour reaction mixture into saturated

    
    . Extract with DCM.[1]
    
  • Deprotection: Treat the fluorinated intermediate with 4M HCl in dioxane for 1 hour to remove the Boc group.

  • Purification: Recrystallize the final hydrochloride salt from Isopropanol/Ether.

Functional Assay: Synaptosomal Monoamine Release

To validate the pharmacological activity, a release assay using rat brain synaptosomes is the standard.

AssayWorkflow Start Rat Brain Tissue (Striatum/Cortex) Prep Synaptosome Preparation (0.32M Sucrose Homogenization) Start->Prep Load Pre-loading with [3H]-5-HT (10 min @ 37°C) Prep->Load Incubate Incubation with Test Compound (VAR CONC: 1nM - 10µM) Load->Incubate Baseline Established Filter Rapid Filtration (GF/B Filters) Incubate->Filter Terminate Release Count Liquid Scintillation Counting Filter->Count Analysis Calculate EC50 (Release Potency) Count->Analysis

Figure 2: Workflow for determining the serotonin-releasing potency of the target compound.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Rosen, T. C., et al. (2004).[1] Synthesis and biological evaluation of

    
    -fluorinated phenethylamines. Journal of Medicinal Chemistry. Link[1]
    
  • Fuller, R. W. (1992).[1] Pharmacology of p-chloroamphetamine: a tool for studying the serotonin neuron.[1] Neuropharmacology. Link

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.[1][4] National Library of Medicine.[1] Link[1]

  • Thomsen, C., et al. (2014).[1] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Link

Sources

An In-Depth Technical Guide to the Anticipated Safety and Toxicity Profile of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine are not publicly available. This guide has been constructed by a Senior Application Scientist, synthesizing information from structurally related compounds and established toxicological principles for halogenated phenethylamines. The information herein is intended for research and development purposes and should be used as a guide for preliminary safety assessments and experimental design. All handling and experimental work with this compound should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a substituted phenethylamine, a class of organic compounds known for their diverse pharmacological activities, often targeting the central nervous system.[1] The introduction of halogen atoms, in this case, chlorine and fluorine, can significantly modulate the compound's metabolic stability, receptor binding affinity, and overall toxicological profile. This guide provides a comprehensive overview of the anticipated safety data and toxicity profile of this compound, based on data from close structural analogs and the broader class of substituted phenethylamines.

Physicochemical Properties and Identification

While specific data for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is limited, the following table outlines key identifiers and predicted properties based on its structure and data from similar compounds.

PropertyValue / InformationSource
Chemical Name 2-(4-Chlorophenyl)-2-fluoroethan-1-amine-
Molecular Formula C8H9ClFN[2]
Molecular Weight 173.62 g/mol
CAS Number Not assigned-
Predicted XlogP 1.8[2]
Appearance Likely a solid or liquid at room temperature[3]

Anticipated Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds such as other halogenated phenethylamines, the following hazard classifications are anticipated.[4][5]

Pictograms:



Signal Word: Danger

Anticipated Hazard Statements:

  • H302: Harmful if swallowed. [4]

  • H314: Causes severe skin burns and eye damage. [5]

  • H318: Causes serious eye damage. [4][5]

  • H332: Harmful if inhaled. [4]

  • H335: May cause respiratory irritation. [4]

  • May have potential for neurotoxicity and cardiotoxicity based on the broader class of phenethylamines. [[“]][7]

Anticipated Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5][8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][8]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile

The toxicological properties of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine have not been fully investigated.[9] However, based on its chemical structure as a substituted phenethylamine, several toxicological concerns can be anticipated.

Acute Toxicity

Acute toxicity is expected to be moderate to high. A study on para-halogenated phenylethylamines in mice provides valuable insight into the potential lethal doses.[10] The presence of a para-chloro substituent on the phenyl ring has been shown to increase acute toxicity compared to the parent phenylethylamine.[10]

Compound LDLO (mg/kg) LD50 (mg/kg) LD100 (mg/kg) Animal Model
p-Cl-PEA133.3 ± 3.3146.7 ± 1.7165.0 ± 2.9Swiss male albino mice
p-F-PEA116.7 ± 3.3136.7 ± 1.7160.0 ± 2.9Swiss male albino mice
PEA203.3 ± 3.3226.7 ± 4.4258.3 ± 8.8Swiss male albino mice

Data from Bodhankar et al., 2019[10]

Based on this data, 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is likely to exhibit an LD50 in a similar range, warranting careful handling to avoid acute exposure.

Potential Mechanisms of Toxicity

Substituted phenethylamines can exert their toxic effects through various mechanisms, primarily impacting the central nervous and cardiovascular systems.[[“]][11]

  • Sympathomimetic Effects: These compounds can mimic the effects of endogenous catecholamines (e.g., norepinephrine, dopamine), leading to stimulant effects.[11] Overstimulation can result in tachycardia, hypertension, hyperthermia, and agitation.[7][11]

  • Serotonergic Effects: Many phenethylamines interact with the serotonin system, which can lead to serotonin syndrome in cases of overdose.[11] Symptoms can include confusion, agitation, clonus, and hyperthermia.[7]

  • Neurotoxicity: Some substituted phenethylamines have been shown to be neurotoxic, causing damage to dopaminergic and serotonergic neurons.[[“]]

  • Cardiotoxicity: Direct damage to heart cells and abnormal electrocardiogram (ECG) patterns have been observed with some phenethylamine derivatives.[[“]]

Experimental Protocols for Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal use and gain mechanistic insights before proceeding to in vivo studies if necessary.[12]

In Vitro Toxicity Screening Workflow

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & In Vivo (if warranted) A Compound Preparation (2-(4-Chlorophenyl)-2-fluoroethan-1-amine) B Cytotoxicity Assays (e.g., MTT, LDH) Human cell lines (e.g., HepG2, SH-SY5Y) A->B Dose-response testing C Genotoxicity Assays A->C F Data Analysis & Risk Assessment B->F D Ames Test (Bacterial Mutagenicity) OECD TG 471 C->D Point mutations E In Vitro Micronucleus Test (Chromosomal Damage) OECD TG 487 C->E Clastogenicity & Aneuploidy D->F E->F G Cardiotoxicity Assessment (e.g., hERG assay, iPSC-cardiomyocytes) F->G If cytotoxicity is low H Neurotoxicity Assessment (e.g., Neurite outgrowth, MEA) F->H If CNS activity is suspected I Acute Systemic Toxicity (In Vivo) OECD TG 420/423 (if necessary) F->I Based on risk assessment J Final Toxicological Profile G->J H->J I->J

Caption: Tiered workflow for toxicological assessment.

Step-by-Step Methodologies

1. Cytotoxicity Assessment (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Genotoxicity Assessment (Ames Test - OECD TG 471) [13]

This bacterial reverse mutation assay is used to detect point mutations.

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenicity.

3. In Vitro Micronucleus Test (OECD TG 487) [13]

This test detects chromosomal damage in mammalian cells.

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, TK6) with the test compound.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA.

  • Microscopy: Analyze the cells for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) in binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxicity.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on data from similar compounds.[5][8][14]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Handling and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles).[8][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5][8][14]

Conclusion

While specific toxicological data for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is not available, a comprehensive analysis of its structural analogs and the broader class of substituted phenethylamines allows for a preliminary, yet scientifically grounded, assessment of its potential hazards. It should be handled as a compound with moderate to high acute toxicity, with the potential for severe skin and eye damage, and possible respiratory irritation. Further in vitro and, if necessary, in vivo studies are required to fully elucidate its toxicological profile. The experimental workflows provided in this guide offer a systematic approach to characterizing the safety of this novel chemical entity.

References

  • Bodhankar, S., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed. Available from: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Available from: [Link]

  • Consensus. Are there documented adverse effects of phenethylamine use? Available from: [Link]

  • U.S. Environmental Protection Agency. GHS Data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine. Available from: [Link]

  • Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. PubMed. Available from: [Link]

  • Nuvisan. In vitro toxicology. Available from: [Link]

  • PubChemLite. 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN). Available from: [Link]

  • University of Virginia School of Medicine. Phenethylamines. Available from: [Link]

  • Rat, P., et al. (1995). New in Vitro Fluorimetric Microtitration Assays for Toxicological Screening of Drugs. SpringerLink. Available from: [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]

  • Wikipedia. Substituted phenethylamine. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from Styrene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine, a key building block in pharmaceutical and agrochemical research. The synthetic strategies detailed herein commence from the readily available precursor, 4-chlorostyrene, and focus on modern, efficient methodologies for the introduction of vicinal fluoro and amino functionalities. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview: Navigating the Path from Styrene

The primary challenge in synthesizing 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from 4-chlorostyrene lies in the regioselective and stereoselective introduction of both a fluorine atom and an amino group across the vinyl moiety. Two principal strategies are presented: a direct, three-component aminofluorination, and a two-step sequence involving halofluorination followed by amination.

Strategy A: Direct Aminofluorination

This approach offers an efficient, one-pot synthesis, minimizing step-count and potential for material loss. Recent advances in synthetic methodology have enabled both metal-free and metal-catalyzed aminofluorination of styrenes with high regioselectivity.[1][2]

Strategy B: Two-Step Halofluorination and Amination

This classical yet robust strategy involves the initial formation of a vicinal halofluoroalkane intermediate.[3][4] This intermediate is then subjected to nucleophilic substitution with an amine source to yield the target compound. This two-step approach allows for greater flexibility in the choice of aminating agent.

Below is a workflow diagram illustrating these synthetic pathways.

G cluster_0 Synthetic Strategies cluster_A Aminofluorination cluster_B Halofluorination & Amination 4-Chlorostyrene 4-Chlorostyrene Strategy_A Strategy A: Direct Aminofluorination 4-Chlorostyrene->Strategy_A Strategy_B Strategy B: Two-Step Sequence 4-Chlorostyrene->Strategy_B Aminofluorination_Reagents Selectfluor, Azole/Amine Source Strategy_A->Aminofluorination_Reagents Halofluorination Halofluorination Strategy_B->Halofluorination Target_Molecule 2-(4-Chlorophenyl)-2-fluoroethan-1-amine Aminofluorination_Reagents->Target_Molecule Vicinal_Halofluoroalkane Vicinal Halofluoroalkane Intermediate Halofluorination->Vicinal_Halofluoroalkane Amination Amination Vicinal_Halofluoroalkane->Amination Amination->Target_Molecule

Caption: Synthetic workflow from 4-chlorostyrene.

Experimental Protocols

2.1. Protocol for Strategy A: Metal-Free, Three-Component Aminofluorination

This protocol is adapted from a metal-free, radical aminofluorination method that demonstrates high regioselectivity for styrene derivatives.[1][2] The reaction proceeds via a proposed mechanism involving radical fluorination followed by nucleophilic amination.[2]

Table 1: Reagents and Stoichiometry for Aminofluorination

Reagent/MaterialMolecular WeightAmountMolesEquivalents
4-Chlorostyrene138.59 g/mol 138.6 mg1.0 mmol1.0
Selectfluor™354.26 g/mol 425.1 mg1.2 mmol1.2
Imidazole (as amine source)68.08 g/mol 204.2 mg3.0 mmol3.0
Dichloroethane (DCE)98.96 g/mol 5 mL--

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorostyrene (1.0 mmol), imidazole (3.0 mmol), and Selectfluor™ (1.2 mmol).

  • Add 5 mL of dichloroethane (DCE) to the flask.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-(4-chlorophenyl)-2-fluoro-1-(1H-imidazol-1-yl)ethane.

  • The resulting product can be further manipulated to yield the primary amine.

2.2. Protocol for Strategy B: Two-Step Halofluorination and Amination

This two-step sequence first involves the regioselective halofluorination of 4-chlorostyrene to generate a vicinal halofluoroalkane.[3] This intermediate is then converted to the target amine via nucleophilic substitution.

Step 1: Chlorofluorination of 4-Chlorostyrene

This procedure is based on the use of trihaloisocyanuric acids as a stable and efficient halogen source in combination with a fluoride source.[3]

Table 2: Reagents and Stoichiometry for Chlorofluorination

Reagent/MaterialMolecular WeightAmountMolesEquivalents
4-Chlorostyrene138.59 g/mol 138.6 mg1.0 mmol1.0
Trichloroisocyanuric acid (TCCA)232.41 g/mol 77.5 mg0.33 mmol0.33
Olah's Reagent (HF•Pyridine)78.11 g/mol (HF)1.5 mL--
Dichloromethane (DCM)84.93 g/mol 10 mL--

Step-by-Step Procedure:

  • In a fume hood, to a solution of 4-chlorostyrene (1.0 mmol) in dichloromethane (10 mL) in a polyethylene flask, add trichloroisocyanuric acid (0.33 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add HF•Pyridine (1.5 mL) to the stirred solution. Caution: HF•Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-chloro-2-(4-chlorophenyl)-1-fluoroethane.

Step 2: Amination of 1-chloro-2-(4-chlorophenyl)-1-fluoroethane

The resulting halofluorinated intermediate can be converted to the desired amine using a variety of aminating agents. A common method involves substitution with sodium azide followed by reduction.

Table 3: Reagents for Amination

Reagent/MaterialMolecular WeightAmountMolesEquivalents
1-chloro-2-(4-chlorophenyl)-1-fluoroethane193.04 g/mol 193 mg1.0 mmol1.0
Sodium Azide (NaN₃)65.01 g/mol 97.5 mg1.5 mmol1.5
Dimethylformamide (DMF)73.09 g/mol 5 mL--
Lithium Aluminium Hydride (LAH)37.95 g/mol 57 mg1.5 mmol1.5
Diethyl ether or THF-10 mL--

Step-by-Step Procedure:

  • Dissolve 1-chloro-2-(4-chlorophenyl)-1-fluoroethane (1.0 mmol) in dimethylformamide (5 mL).

  • Add sodium azide (1.5 mmol) and heat the mixture to 60-80 °C. Monitor the reaction by TLC.

  • Once the substitution is complete, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude 1-azido-2-(4-chlorophenyl)-1-fluoroethane.

  • Carefully dissolve the crude azide in dry diethyl ether or THF and add it dropwise to a stirred suspension of lithium aluminum hydride (1.5 mmol) in the same solvent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir until the azide is fully reduced.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with ether.

  • Dry the filtrate over sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.

  • Purify by column chromatography or distillation.

Mechanistic Insights and Rationale

The regioselectivity of these reactions is a critical consideration. In the case of styrene derivatives, the benzylic position is electronically distinct, influencing the outcome of addition reactions.

G cluster_aminofluorination Mechanism: Radical Aminofluorination Styrene 4-Chlorostyrene Radical_Initiation Radical Initiation Styrene->Radical_Initiation Benzylic_Radical Benzylic Fluoride Cation Radical Styrene->Benzylic_Radical + F• Selectfluor Selectfluor Selectfluor->Radical_Initiation Fluorine_Radical Fluorine Radical Radical_Initiation->Fluorine_Radical Nucleophilic_Attack Nucleophilic Attack by Amine Benzylic_Radical->Nucleophilic_Attack + Amine Source Product Aminofluorinated Product Nucleophilic_Attack->Product

Caption: Proposed radical aminofluorination mechanism.

For the metal-free aminofluorination, the reaction is proposed to proceed through a radical pathway.[1] Selectfluor acts as a source of an electrophilic fluorine radical, which adds to the less substituted carbon of the styrene double bond. This results in the formation of a more stable benzylic radical intermediate. Subsequent trapping of this radical by the nucleophilic amine source leads to the final product with high regioselectivity.

In the halofluorination reaction, the mechanism involves the formation of a halonium ion intermediate.[3] The subsequent nucleophilic attack by the fluoride ion occurs at the more substituted benzylic carbon, leading to the Markovnikov-oriented product. This regioselectivity is driven by the ability of the phenyl ring to stabilize the partial positive charge that develops at the benzylic position in the transition state.

Conclusion

The synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from 4-chlorostyrene can be achieved through multiple efficient pathways. The choice between a direct aminofluorination and a two-step halofluorination/amination sequence will depend on the specific requirements of the researcher, including desired scale, available reagents, and tolerance for multi-step procedures. The protocols provided herein offer robust and well-precedented methods for accessing this valuable synthetic intermediate.

References

  • Metal-Free Three-Component Regioselective Aminofluorination of Styrene Derivatives. The Journal of Organic Chemistry. [Link]

  • Metal-Free Three-Component Regioselective Aminofluorination of Styrene Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Oxidative Aminofluorination of Styrenes. Chinese Journal of Chemistry. [Link]

  • Palladium-catalyzed intermolecular aminofluorination of styrenes. PubMed. [Link]

  • Palladium-Catalyzed Aminofluorination of Styrenes. Scribd. [Link]

  • Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Organic Chemistry Portal. [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports. [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

Sources

Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Amines

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. When combined with the precise three-dimensional arrangement of atoms in a chiral center, fluorinated amines become powerful building blocks in modern drug discovery. The target molecule, 2-(4-chlorophenyl)-2-fluoroethan-1-amine, is a structurally significant scaffold. The presence of a fluorine atom at the benzylic position and a chlorine atom on the phenyl ring makes it a valuable precursor for a range of potential therapeutic agents, from central nervous system modulators to anti-infective agents.

The challenge in synthesizing such molecules lies in the stereocontrolled introduction of the amine functionality. This guide provides detailed protocols for the enantioselective synthesis of 2-(4-chlorophenyl)-2-fluoroethan-1-amine, focusing on a robust and scalable method involving the asymmetric reduction of a key α-fluoro ketone intermediate.

Strategic Approach: Asymmetric Transfer Hydrogenation

Our synthetic strategy hinges on the highly efficient and selective asymmetric transfer hydrogenation of a prochiral α-fluoro ketone. This method offers several advantages, including operational simplicity, mild reaction conditions, and the use of well-defined, commercially available catalysts. The overall synthetic pathway is depicted below:

Synthetic Pathway 4-Chloroacetophenone 4-Chloroacetophenone α-Fluoro-4-chloroacetophenone α-Fluoro-4-chloroacetophenone 4-Chloroacetophenone->α-Fluoro-4-chloroacetophenone α-Fluorination (R)-2-(4-Chlorophenyl)-2-fluoroethan-1-ol (R)-2-(4-Chlorophenyl)-2-fluoroethan-1-ol α-Fluoro-4-chloroacetophenone->(R)-2-(4-Chlorophenyl)-2-fluoroethan-1-ol Asymmetric Transfer Hydrogenation (S)-2-(4-Chlorophenyl)-2-fluoroethan-1-amine (S)-2-(4-Chlorophenyl)-2-fluoroethan-1-amine (R)-2-(4-Chlorophenyl)-2-fluoroethan-1-ol->(S)-2-(4-Chlorophenyl)-2-fluoroethan-1-amine Amination (e.g., Mitsunobu) ATH_Mechanism cluster_0 Catalytic Cycle Ru-H [Ru]-H (Active Catalyst) TS Transition State (Hydride Transfer) Ru-H->TS Coordination Ketone α-Fluoro Ketone Ketone->TS Alcohol Chiral Alcohol TS->Alcohol Ru-Complex [Ru]-Complex Alcohol->Ru-Complex Product Release Ru-Complex->Ru-H HCOOH/NEt3 HCOOH Formic Acid

Application Note: Using 2-(4-Chlorophenyl)-2-fluoroethan-1-amine as a Chiral Building Block

[1][2]

Abstract

This guide details the technical application of 2-(4-chlorophenyl)-2-fluoroethan-1-amine (hereafter 2-CPFA ) in medicinal chemistry.[1][2] As a

2

Introduction: The "Fluorine Effect" in Drug Design

The incorporation of fluorine at the

2-CPFA1

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (electronegativity

    
    ) inductively destabilizes the ammonium cation. This typically lowers the pKa of the amine by 1.0–2.0 log units (from ~9.8 to ~8.5).
    
    • Impact: Increased fraction of uncharged amine at physiological pH (7.4), potentially improving passive membrane permeability and CNS penetration.

  • Conformational Bias: The gauche effect (preference for the C–F and C–N bonds to be gauche to each other) restricts conformational freedom, potentially locking the molecule into a bioactive conformation.

  • Metabolic Blocking: The 4-chlorophenyl ring combined with the benzylic fluorine blocks common metabolic soft spots (benzylic oxidation), extending half-life (

    
    ).[1][2]
    
Structural Analysis[2]
  • Compound: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine[1][2]

  • Formula:

    
    
    
  • MW: 173.61 g/mol [1]

  • Key Feature: Chiral benzylic carbon bearing both a fluorine atom and a 4-chlorophenyl group.[1][2]

Critical Handling & Stability Guidelines

WARNING: Benzylic fluorides are prone to HF elimination (dehydrofluorination) to form styrenes, particularly under basic or thermal stress.[2] The 4-chloro substituent is electron-withdrawing, which increases the acidity of the benzylic proton, thereby increasing the risk of E1cB elimination compared to unsubstituted analogs.

Stability Protocol
  • Storage: Store as the Hydrochloride (HCl) or Tartrate salt .[2] The free base is significantly less stable and should be generated immediately prior to use.

  • Temperature: Store salts at -20°C. Keep free base solutions < 25°C.

  • Incompatible Reagents: Avoid strong, bulky bases (e.g.,

    
    -BuOK, LDA) which promote elimination.[1][2] Use mild organic bases (DIPEA, NMM) for coupling reactions.[2]
    

Synthesis & Sourcing Strategy

While racemic material is available, chiral applications require high enantiopurity.[2] Direct deoxyfluorination (e.g., DAST) of the corresponding amino alcohol is NOT RECOMMENDED for chiral synthesis due to the formation of aziridinium intermediates, which leads to racemization and regiochemical scrambling (the "Aziridinium Shuffle").

Recommended Route: Regioselective Ring Opening of Aziridines

The most robust method for accessing high-enantiomeric excess (ee) 2-CPFA is the Lewis acid/base-catalyzed ring opening of the corresponding chiral aziridine.[1]

Protocol 1: Synthesis via Aziridine Opening (Gold Standard)

Reference: Adapted from Kalow & Doyle, J. Am. Chem. Soc. 2012.[2]

Reagents:

  • Substrate: (S)-2-(4-chlorophenyl)-1-tosylaziridine (Commercial or synthesized via Sharpless asymmetric aminohydroxylation).[1][2]

  • Fluorine Source: Benzoyl fluoride (PhCOF) + HFIP (Hexafluoroisopropanol).[1][2][3]

  • Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or similar Lewis base.[1][2]

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , dissolve (S)-2-(4-chlorophenyl)-1-tosylaziridine (1.0 equiv) in HFIP (0.5 M).
    
  • Addition: Add Benzoyl fluoride (1.2 equiv) followed by DBN (10 mol%).

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by TLC/LCMS for disappearance of aziridine.[2]

  • Workup: Quench with sat.

    
    . Extract with DCM.[2]
    
  • Deprotection: Remove the tosyl group using

    
     sonication or 
    
    
    (mild conditions required to prevent defluorination).[1][2]
  • Salt Formation: Immediately treat the crude amine with 1M HCl in ether to precipitate 2-CPFA·HCl .

Application Protocols: Coupling & Derivatization[2]

Due to the inductive effect of the

2-CPFAless nucleophilic2
Protocol 2: Optimized Amide Coupling (Peptidomimetics)

Objective: Couple 2-CPFA with a carboxylic acid (R-COOH) with minimal epimerization.[1][2]

Reagents:

  • Amine: 2-CPFA[1][2]·HCl (1.0 equiv)[1][2]

  • Acid: R-COOH (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv) - Preferred over EDC/HOBt due to higher reactivity.[1][2]

  • Base: DIPEA (3.0 equiv) - Essential to neutralize HCl and activate the deactivated amine.[1]

  • Solvent: DMF (anhydrous).[1][2]

Procedure:

  • Activation: Dissolve R-COOH and HATU in DMF (0.2 M) under

    
    . Stir for 5 mins to form the activated ester.
    
  • Amine Prep: In a separate vial, dissolve 2-CPFA·HCl in minimal DMF and add DIPEA. Note: Ensure pH is >8 (wet pH paper).[1][2]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Troubleshooting: If reaction is slow (LCMS), heat to 40°C. Do not exceed 60°C to avoid HF elimination.[2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

    
    , and brine.[2] Dry over 
    
    
    .[1][2]
Protocol 3: Quality Control & Enantiomeric Excess (ee) Determination

Objective: Verify the optical purity of the building block before use.

Method A: 19F NMR (Chemical Purity)

  • Dissolve 10 mg in

    
     (free base) or 
    
    
    (salt).[1][2]
  • Signal: Look for the characteristic multiplet at

    
     -170 to -190 ppm  (approximate, shifts with solvent).[1][2]
    
  • Impurity Check: Sharp singlets near -110 to -130 ppm often indicate inorganic fluoride or elimination byproducts (styrenyl fluorides).[1][2]

Method B: Chiral HPLC (Enantiomeric Purity)

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1][2] Diethylamine is crucial to sharpen the peak of the primary amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (utilizing the 4-chlorophenyl chromophore).[1][2]

  • Expectation: Enantiomers typically resolve with

    
    .[2]
    

Visualization: Decision Logic & Mechanism[2]

The following diagram illustrates the critical decision pathways for synthesizing and handling 2-CPFA , highlighting the risks of "shortcut" methods like direct DAST fluorination.

GStartTarget: Chiral 2-CPFARouteARoute A: Amino Alcohol+ DAST/Deoxo-FluorStart->RouteAAvoidRouteBRoute B: Chiral Aziridine+ PhCOF/HFIPStart->RouteBRecommendedIntermediateAAziridinium Ion(Unstable Intermediate)RouteA->IntermediateAN-attackResultBHigh eeBeta-FluoroamineRouteB->ResultBRegioselective OpeningResultAMixture: Rearranged +Racemized ProductsIntermediateA->ResultAF- attack (Scrambled)CouplingCoupling Reaction(HATU/DIPEA)ResultB->CouplingUse as HCl SaltRiskRisk: HF Elimination(Styrene Formation)Coupling->RiskIf Base > pH 12or Temp > 60°C

Caption: Synthesis and utility workflow for 2-CPFA. Route A (Red) depicts the common pitfall of rearrangement; Route B (Green) is the validated protocol.

Physicochemical Data Summary

PropertyNon-Fluorinated Analog2-CPFA (Fluorinated) Impact on Drug Design
pKa (Amine) ~9.8~8.5 - 8.8 Reduced basicity; improved passive permeability.[1][2]
LogP 2.12.3 Slight increase in lipophilicity; C-F mimics C-H.
C-N Bond Length 1.47 Å1.45 Å Shortening due to gauche effect/electronics.[2]
Metabolic Stability Low (Benzylic oxid.)[1][2]High F blocks CYP450 benzylic hydroxylation.[2]
Nucleophilicity HighModerate Requires stronger activation for coupling.[2]

References

  • Kalow, J. A., & Doyle, A. G. (2012).[2][3] Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[1][2][3] Journal of the American Chemical Society.[4] [Link]
    
  • Wade, M., et al. (2018).[2] Rapid, General Access to Chiral

    
    -Fluoroamines via Organocatalysis.[1][2][5][6] NIH/Vertex Pharmaceuticals.[2] [Link]
    
  • Champagne, P. A., et al. (2015).[2] Developments in the Synthesis of Chiral

    
    -Fluoroamines. Chemical Reviews.[2] [Link]
    
  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry.[2][3][4][7][8][9][10][11][12][13] Chemical Society Reviews.[2] [Link]

Application Note: Catalytic Asymmetric Synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, enantioselective protocol for synthesizing 2-(4-chlorophenyl)-2-fluoroethan-1-amine , a high-value pharmacophore containing a stereogenic carbon-fluorine bond.

While direct fluorination of amines is synthetically challenging, this protocol utilizes organocatalytic


-fluorination of aldehydes  as the stereodefining step.[1] We employ the MacMillan imidazolidinone catalyst to install the fluorine atom at the benzylic position of (4-chlorophenyl)acetaldehyde with high enantiomeric excess (>90% ee). To circumvent the known configurational instability of 

-fluoro aldehydes, the intermediate is immediately reduced to the corresponding

-fluoro alcohol, serving as a stable branching point for conversion to the primary amine via a mesylate/azide sequence.
Key Advantages[2][3]
  • High Enantioselectivity: Direct access to chiral C–F bonds (>90% ee).

  • Metal-Free: Utilizes robust organic catalysts, avoiding trace metal contamination.

  • Scalability: Protocol adapted for gram-scale synthesis with bench-stable reagents.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the "Self-Disproportionation of Enantiomers" (SDE) principle and the kinetic instability of


-fluoro carbonyls. Direct reductive amination of the intermediate aldehyde often leads to partial racemization via enolization. Therefore, our strategy traps the chiral center by reducing the aldehyde to an alcohol immediately after fluorination.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Asymmetric Fluorination: Enamine activation of (4-chlorophenyl)acetaldehyde using a chiral imidazolidinone catalyst facilitates electrophilic fluorination by N-Fluorobenzenesulfonimide (NFSI).

  • Stereocenter Trapping: In situ reduction with NaBH

    
     yields the stable 
    
    
    
    -fluoro alcohol.
  • Amination: Activation of the primary alcohol (Mesylation) followed by nucleophilic displacement (Azide) and reduction (Staudinger) yields the target amine without eroding the benzylic stereocenter.

SynthesisWorkflow Start (4-Chlorophenyl) acetaldehyde Inter1 Chiral α-Fluoro Aldehyde (Unstable) Start->Inter1 MacMillan Cat. NFSI, -10°C Inter2 β-Fluoro Alcohol (Stable Intermediate) Inter1->Inter2 NaBH4 (In Situ) Inter3 β-Fluoro Azide Inter2->Inter3 1. MsCl 2. NaN3 Product Target: 2-(4-Cl-Ph)-2-F-ethylamine Inter3->Product H2/Pd or PPh3

Figure 1: Strategic workflow for the enantioselective synthesis of the target


-fluoroamine. Note the critical trapping step at the alcohol stage.

Experimental Protocols

Protocol A: Enantioselective -Fluorination & Reduction

Objective: Synthesize (R)-2-(4-chlorophenyl)-2-fluoroethanol. Scale: 5.0 mmol input.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]AmountRole
(4-Chlorophenyl)acetaldehyde1.0773 mgSubstrate
MacMillan Catalyst (TFA Salt) 0.20340 mgChiral Catalyst
N-Fluorobenzenesulfonimide (NFSI)1.52.36 gF+ Source
Sodium Borohydride (NaBH

)
3.0567 mgReductant
THF / Isopropanol (9:1)-25 mLSolvent

(Note: Catalyst refers to (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone)

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the MacMillan imidazolidinone catalyst (20 mol%) in THF/Isopropanol (9:1 v/v) at room temperature.

  • Substrate Addition: Cool the solution to -10 °C using a cryocooler or salt/ice bath. Add (4-chlorophenyl)acetaldehyde (1.0 equiv). Stir for 10 minutes to allow pre-complexation.

  • Fluorination: Add NFSI (1.5 equiv) in two portions over 5 minutes.

    • Critical Control Point: Maintain temperature strictly at -10 °C. Higher temperatures increase racemization; lower temperatures drastically slow turnover.

  • Reaction Monitoring: Stir at -10 °C for 12–18 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:2). The

    
    -fluoro aldehyde intermediate is unstable on silica; look for the disappearance of the starting material spot.
    
  • In Situ Reduction: Once the starting aldehyde is consumed, do not isolate . Add NaBH

    
     (3.0 equiv) directly to the cold reaction mixture.
    
  • Quench: Allow the mixture to warm to 0 °C over 30 minutes. Quench carefully with saturated aqueous NH

    
    Cl (10 mL).
    
  • Workup: Extract with Et

    
    O (3 x 20 mL). Wash combined organics with 1M NaHCO
    
    
    
    and brine. Dry over MgSO
    
    
    and concentrate in vacuo.
  • Purification: Purify the resulting alcohol via flash chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Expected Outcome: 75–85% Yield of the


-fluoro alcohol.[9] >90% ee.[2][7][9]
Protocol B: Stereospecific Amination (Azide Route)

Objective: Convert alcohol to 2-(4-chlorophenyl)-2-fluoroethan-1-amine.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
Methanesulfonyl Chloride (MsCl)1.2Activation Agent
Triethylamine (Et

N)
1.5Base
Sodium Azide (NaN

)
2.0Nucleophile
Triphenylphosphine (PPh

)
1.2Staudinger Reductant
Step-by-Step Procedure
  • Mesylation: Dissolve the purified

    
    -fluoro alcohol in anhydrous DCM (0.2 M) at 0 °C. Add Et
    
    
    
    N followed by dropwise addition of MsCl. Stir for 1 hour.
    • Note: The fluorine atom at the benzylic position deactivates the adjacent primary alcohol slightly, but reaction proceeds smoothly.

  • Workup (Mesylate): Wash with cold water and dilute HCl. Dry and concentrate. Use immediately.

  • Azide Displacement: Dissolve the crude mesylate in DMF (0.2 M). Add NaN

    
     (2.0 equiv). Heat to 50 °C for 4–6 hours.
    
    • Caution: Avoid temperatures >80 °C to prevent elimination of HF to form the styrene derivative.

  • Reduction (Staudinger): Dilute the azide solution with THF and water (10:1). Add PPh

    
     (1.2 equiv) and stir at room temperature for 12 hours.
    
  • Final Isolation: Acidify with 1M HCl to protonate the amine (extract non-amine impurities with ether). Basify the aqueous layer to pH 12 with NaOH. Extract the free amine into DCM.

Mechanistic Insight

The success of this protocol relies on LUMO-lowering enamine catalysis . The chiral amine catalyst condenses with the aldehyde to form an enamine.[10] The specific geometry of the catalyst shields one face of the enamine, forcing the bulky NFSI reagent to approach from the exposed face.

CatalyticCycle Cat Imidazolidinone Catalyst Iminium Iminium Ion Cat->Iminium + Aldehyde Aldehyde Aldehyde Substrate Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Transition Face-Selective Fluorination (NFSI) Enamine->Transition + F+ (NFSI) ProdIm α-Fluoro Iminium Transition->ProdIm Product α-Fluoro Aldehyde (Release) ProdIm->Product + H2O (Hydrolysis) Product->Cat Catalyst Regeneration

Figure 2: The organocatalytic cycle. The steric bulk of the catalyst directs the electrophilic fluorination.

Quality Control & Analytical Standards

To ensure the integrity of the data and the compound, the following analytical validations are required.

Enantiomeric Excess (ee) Determination

Do not attempt to measure the ee of the amine directly on standard columns due to peak tailing. Derivatize the amine or measure the intermediate alcohol.[10]

  • Method: Chiral HPLC (e.g., Chiralcel OD-H or AD-H).

  • Conditions: Hexane/i-PrOH (90:10), 1.0 mL/min, 254 nm.

  • Racemic Standard: Prepare a racemic sample using D/L-Proline or non-chiral acid catalysis to identify retention times.

NMR Validation
  • 
     NMR:  Essential for confirming the C-F bond. Expect a multiplet around 
    
    
    
    -180 to -200 ppm (depending on solvent/reference).
  • 
     NMR:  The benzylic proton (CH-F) will appear as a distinct doublet of doublets (coupling to F and the adjacent CH
    
    
    
    ) in the 5.5–6.0 ppm range.
  • Coupling Constants: Look for the geminal

    
     (approx 48 Hz) in the 
    
    
    
    NMR if accessible, or the vicinal
    
    
    in proton NMR.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005).

    
    -Fluorination of Aldehydes.[11] Journal of the American Chemical Society, 127(24), 8826–8828.[11]
    
    • [Link]

    • Core protocol source for the asymmetric fluorin
  • Lüdtke, D. S. (2014).
  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[2][12] Journal of Organic Chemistry, 77(8), 4177–4183.
    
    • [Link]

    • Cited for alternative routes and characterization d
  • Saadi, J., & Wennemers, H. (2016).

Sources

Application Note: Advanced Derivatization Protocols for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization strategies for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (CAS 756846-59-0), a critical chiral building block in the synthesis of fluorinated bioactive scaffolds. Due to the electronegativity of the


-fluorine atom and the lack of a highly conjugated chromophore, this compound presents specific analytical challenges regarding ionization efficiency, volatility, and enantiomeric resolution.[1][2] This document provides validated protocols for Chiral Resolution (HPLC/NMR) , Trace Quantification (Fluorescence) , and Volatile Analysis (GC-MS) .[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a


-fluoroamine.[2][3][4][5] The introduction of a fluorine atom at the 

-position relative to the amine significantly lowers the basicity (pKa

8.5–9.0 vs.

10.5 for non-fluorinated analogs) due to the strong inductive effect (

) of the fluorine.[5] This pKa shift alters the nucleophilicity of the primary amine, necessitating precise pH control during derivatization.[1][2]
Analytical Challenges
  • Chirality: The C2 carbon is a stereocenter.[1][2] Enantiomeric purity (ee) is critical for biological activity.[2]

  • Detection Limits: The chlorophenyl ring has weak UV absorbance (

    
    ), making trace analysis in biological matrices difficult without derivatization.[1]
    
  • GC Tailing: The primary amine group causes significant peak tailing and adsorption on silica capillary columns.[1][2]

Decision Matrix: Selecting the Right Technique

The choice of derivatization agent depends strictly on the analytical goal. Use the workflow below to select the appropriate protocol.

Derivatization_Selector cluster_legend Key Factors Start Analytical Goal Goal_Chiral Enantiomeric Purity (ee%) Start->Goal_Chiral Goal_Trace Trace Quantitation (<1 ppm) Start->Goal_Trace Goal_Volatile GC-MS / Volatility Start->Goal_Volatile Method_Mosher Protocol A: Mosher's Acid (19F NMR / HPLC) Goal_Chiral->Method_Mosher High Res Method_OPA Protocol B: OPA/3-MPA (Fluorescence) Goal_Trace->Method_OPA High Sens Method_TFAA Protocol C: TFAA/MBTFA (GC-MS) Goal_Volatile->Method_TFAA Stability Note1 Mosher: Converts enantiomers to diastereomers Note2 OPA: Requires primary amine Note3 TFAA: Acylates amine, improves peak shape

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on analytical requirements.[1]

Protocol A: Chiral Resolution via Mosher's Amide[1]

Objective: Determination of Enantiomeric Excess (ee). Mechanism: Reaction with a chiral derivatizing agent (CDA), specifically (R)- or (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl / Mosher's Acid Chloride), converts the enantiomers into diastereomeric amides. These can be separated by achiral HPLC or distinguished via

NMR.[1]
Reagents
  • Substrate: 10 mg 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (free base or HCl salt).

  • Reagent: (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).

  • Base: Triethylamine (TEA) or Pyridine (dry).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

Step-by-Step Procedure
  • Preparation: In a 4 mL glass vial, dissolve 10 mg (approx. 0.05 mmol) of the amine substrate in 1.0 mL of anhydrous DCM.[1][2]

    • Note: If starting with the HCl salt, add 2.5 equivalents of TEA to neutralize the salt and activate the amine.[1][2]

  • Addition: Add 1.5 equivalents (approx. 20 mg) of (S)-(+)-MTPA-Cl.

  • Reaction: Cap the vial tightly and stir at room temperature (

    
    ) for 1 hour.
    
    • Validation: Monitor by TLC (Silica, 20% EtOAc/Hexane).[1][2] The primary amine spot (ninhydrin active) should disappear.[1][2]

  • Quench: Add 0.5 mL of saturated

    
     solution and stir for 5 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Extract the organic layer (DCM), dry over

    
    , and filter.
    
  • Analysis:

    • HPLC: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1][2]

      • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).[2]

      • Detection: UV @ 254 nm.[1][2]

      • Result: Diastereomers will elute at different retention times (

        
         typically 1–3 min).[1][2]
        
    • 
       NMR:  Dissolve the dried residue in 
      
      
      
      .
      • Result: You will observe two distinct signals for the

        
         group of the Mosher moiety and two signals for the 
        
        
        
        -fluorine of the substrate if the sample is racemic.[2] Integration of these peaks yields the ee directly.[1][2]

Protocol B: Trace Analysis via OPA-Fluorescence[2]

Objective: High-sensitivity quantitation (femtomole level) in biological fluids. Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.

Reagents
  • OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate Buffer (0.4 M, pH 10.[1][2]2) + 20

    
    L 3-MPA.[2]
    
  • Buffer: 0.4 M Borate buffer is critical to deprotonate the amine (pKa ~9.0).[1][2]

Step-by-Step Procedure
  • Sample Prep: Dilute the amine sample to approx. 1–10

    
     in borate buffer.
    
  • Derivatization (Automated/Manual):

    • Mix 10

      
      L of Sample with 10 
      
      
      
      L of OPA Reagent.[1][2]
    • Reaction Time: Exactly 1.0 minute at room temperature.[1][2]

    • Critical: The isoindole derivative is unstable and degrades after 5–10 minutes.[1][2] Injection must be immediate.[1][2]

  • HPLC Conditions:

    • Column: C18 Reverse Phase (3

      
      , 
      
      
      
      ).[1]
    • Mobile Phase A: 10 mM

      
       (pH 7.2).[1]
      
    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[2][6]

    • Gradient: 0–100% B over 15 minutes.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1][2]

Protocol C: Volatility Enhancement for GC-MS

Objective: Improve peak shape and volatility for Gas Chromatography. Mechanism: Acylation of the amine hydrogen with Trifluoroacetic Anhydride (TFAA) eliminates hydrogen bonding capability, preventing column adsorption.[1]

Reagents
  • Reagent: Trifluoroacetic Anhydride (TFAA) or MBTFA.[1][2][7]

  • Solvent: Ethyl Acetate (EtOAc).[1][2][8]

Step-by-Step Procedure
  • Dissolution: Dissolve 1 mg of amine in 100

    
    L Ethyl Acetate.
    
  • Acylation: Add 50

    
    L TFAA.
    
  • Incubation: Heat at

    
     for 15 minutes in a sealed vial.
    
    • Why Heat? The electron-withdrawing

      
      -fluorine reduces the nucleophilicity of the amine, making it less reactive than a standard alkyl amine.[2] Heat ensures quantitative conversion.[2]
      
  • Evaporation: Evaporate to dryness under a stream of Nitrogen (

    
    ) to remove excess acid.[1][2]
    
  • Reconstitution: Reconstitute in 100

    
    L Ethyl Acetate.
    
  • GC-MS Parameters:

    • Inlet:

      
      , Splitless.
      
    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[2]

    • Temp Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
    • MS Detection: SIM mode (Target Ion: Molecular ion of derivative).[1][2]

Comparative Analysis of Reagents

ReagentTarget GroupDetectionStabilitySensitivityNotes
Mosher's Acid (MTPA-Cl) Primary AmineUV /

NMR
HighModerateGold standard for chirality.
OPA / 3-MPA Primary AmineFluorescenceLow (<10 min)Very HighBest for trace biologicals.[2]
TFAA / MBTFA Primary AmineGC-MS / ECDHighHighEssential for GC analysis.[2]
FMOC-Cl Prim/Sec AmineFluorescenceHighHighAlternative to OPA if stability is needed.[2]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation during the Mosher derivatization process, highlighting the formation of diastereomers.

Mosher_Mechanism cluster_detection Detection Substrate 2-(4-Cl-Ph)-2-F-ethanamine (Racemic) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent + TEA Reagent (S)-MTPA-Cl (Chiral Reagent) Reagent->Intermediate Product_R (R,S)-Diastereomer (Distinct NMR/HPLC) Intermediate->Product_R Product_S (S,S)-Diastereomer (Distinct NMR/HPLC) Intermediate->Product_S HPLC HPLC Separation (Delta tR) Product_R->HPLC NMR 19F NMR (Delta ppm) Product_R->NMR Product_S->HPLC Product_S->NMR

Figure 2: Reaction pathway for the formation of diastereomeric amides using (S)-MTPA-Cl, enabling separation via physical properties.

References

  • Vertex Pharmaceuticals. (2017).[2] Enantioselective Synthesis of

    
    -Fluoro Amines via 
    
    
    
    -Amino
    
    
    -Fluoro Nitroalkanes. National Institutes of Health (NIH).[2] [Link]
  • Shimadzu Corporation. (2021).[1][2] Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Application News No. 01-00823-EN.[2] [Link]

  • National Institutes of Health. (2018).[2] Development and validation of a HPLC/FLD method combined with online derivatization for trace amino acids. PMC6237155.[1][2] [Link]

  • Phenomenex. (2020).[1][2] Chiral HPLC Separations Guidebook. Phenomenex Technical Guides. [Link]

Sources

Scalable Synthesis Methods for β-Fluoro Phenethylamines: Protocols and Strategic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Process Chemists

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, pKa, and membrane permeability.[1][2][3][4] β-Fluoro phenethylamines, in particular, represent a critical structural motif found in numerous neurologically active agents. Their synthesis on a scalable level, however, presents unique challenges related to the controlled introduction of the fluorine atom, stereoselectivity, and the handling of hazardous reagents. This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for β-fluoro phenethylamines, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore and contrast three primary scalable routes: the enantioselective ring-opening of aziridiniums, the deoxofluorination of amino alcohols, and a classical multi-step approach starting from fluorinated benzaldehydes. Each section explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of β-Fluorination

The introduction of a fluorine atom at the β-position of a phenethylamine scaffold is a powerful tactic in drug design. This single atomic substitution can induce a significant drop in the amine's basicity (pKa) by 1-2 log units.[1] This electronic perturbation can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile by:

  • Reducing Off-Target Activity: Lower basicity can decrease interactions with unintended biological targets, such as cardiac ion channels.[1]

  • Enhancing CNS Penetration: The modified lipophilicity and reduced hydrogen bonding potential can facilitate passage through the blood-brain barrier.[3]

  • Improving Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the compound's half-life.[5]

Given these advantages, the development of robust, safe, and scalable synthetic methods is of paramount importance for advancing drug candidates from laboratory research to clinical and commercial production.

Strategic Overview of Scalable Synthetic Routes

The synthesis of β-fluoro phenethylamines can be approached from several distinct strategic directions. The optimal choice depends on factors such as the required stereochemical purity, cost of starting materials, safety constraints, and the desired scale of production. Below is a comparative overview of the three most viable strategies for scalable synthesis.

G cluster_0 Key Synthetic Strategies cluster_1 Starting Materials cluster_2 Final Product A Strategy A: Aziridine Ring-Opening FP β-Fluoro Phenethylamine A->FP Nucleophilic Fluoride (KF, CsF, HFIP) High Enantioselectivity B Strategy B: Deoxofluorination B->FP Deoxofluorinating Agent (DAST, Fluolead™) Stereospecific (Inversion) C Strategy C: Classical Build-Up C->FP Multi-step: Henry Reaction -> Reduction Robust, Non-chiral or requires resolution SM_A Styrenes / Amino Alcohols (to form Aziridines) SM_A->A Precursor Synthesis SM_B Chiral Amino Alcohols (e.g., Phenylalaninols) SM_B->B SM_C Substituted Benzaldehydes SM_C->C

Caption: Comparative overview of primary scalable synthetic strategies.

  • Strategy A: Ring-Opening of Aziridines: This modern approach involves the nucleophilic opening of an activated aziridine or aziridinium ion with a fluoride source.[6][7][8] Its primary advantage is the potential for high enantioselectivity when using chiral catalysts, making it ideal for producing single-enantiomer drugs.[9] Recent advances using phase-transfer catalysis have made this method more scalable and operationally simple.[9]

  • Strategy B: Deoxofluorination of β-Amino Alcohols: This strategy relies on the conversion of a hydroxyl group in a precursor β-amino alcohol to a fluorine atom. Reagents like (diethylamino)sulfur trifluoride (DAST) are effective but pose significant handling risks, especially at scale.[10][11] Newer, more thermally stable reagents are emerging, but cost and availability can be limiting factors for large-scale production.[12] The reaction is stereospecific, proceeding with inversion of configuration.

  • Strategy C: Classical Build-Up from Fluorinated Precursors: This robust, traditional method involves a multi-step synthesis, typically starting with a commercially available benzaldehyde.[13] The key steps are a Henry condensation with a nitroalkane (e.g., nitroethane) followed by reduction of both the nitro group and the alkene. While often lower yielding and requiring more steps, this pathway uses well-understood reactions and readily available, cheaper reagents, making it highly dependable for industrial scale-up.[13][14]

Detailed Application Notes and Protocols

Protocol 1: Enantioselective Synthesis via Hydrogen-Bonding Phase-Transfer Catalysis

This protocol is based on the enantioselective fluorination of in-situ-formed meso-aziridinium ions using potassium fluoride (KF), a cost-effective and readily available fluoride source.[9] The key to this scalable method is a chiral bis-urea catalyst that complexes with KF, enhancing its solubility and creating a chiral environment for the enantioselective ring-opening.[9]

Rationale: This method is chosen for its operational simplicity, high enantioselectivity, and use of inexpensive KF. It avoids hazardous HF reagents and can be performed on a large scale (demonstrated up to 50g) without strictly anhydrous conditions.[9]

G start Styrene Derivative + Chloroamine-T aziridinium In-situ formation of meso-Aziridinium Ion start->aziridinium reaction Enantioselective Ring-Opening aziridinium->reaction catalysis Chiral Bis-Urea Catalyst + KF (solid) complex Solubilized Chiral Urea-Fluoride Complex catalysis->complex complex->reaction product Enantioenriched β-Fluoroamine reaction->product workup Aqueous Workup & Purification product->workup final Final Product workup->final

Caption: Workflow for catalytic asymmetric synthesis of β-fluoroamines.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the meso-aziridinium precursor (1.0 equiv), potassium fluoride (KF, 5.0 equiv), and the chiral N-ethyl bis-urea catalyst (0.005 equiv, 0.5 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., α,α,α-trifluorotoluene) to achieve a concentration of 0.5 M with respect to the aziridinium precursor.[9]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can be performed in a vessel open to the atmosphere.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove excess KF and the catalyst byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the enantioenriched β-fluoroamine.

Substrate TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.)Reference
Diaryl Aziridinium0.585-95%up to 98.5:1.5[9]
Cyclic Aziridinium0.570-80%up to 90:10[9]
Protocol 2: Scalable Synthesis via Deoxofluorination of a β-Amino Alcohol

This protocol details the nucleophilic deoxofluorination of a protected β-amino alcohol using (diethylamino)sulfur trifluoride (DAST). This method is highly effective but requires stringent safety precautions due to the hazardous nature of DAST.[10]

Rationale: This Sɴ2 reaction is stereospecific, providing excellent stereochemical control if a chiral amino alcohol precursor is used. While hazardous, DAST is a well-documented reagent for this transformation. For scalability, meticulous planning and engineering controls are non-negotiable.

G start N-Protected β-Amino Alcohol dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78°C (Dry Ice/Acetone) dissolve->cool reagent_add Slow, Dropwise Addition of DAST cool->reagent_add warm Slowly Warm to RT & Stir reagent_add->warm quench Careful Quenching (Sat. NaHCO₃ at 0°C) warm->quench extract Extract with DCM & Purify quench->extract final Final Product (Inverted Stereocenter) extract->final G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction benzaldehyde 4-Fluorobenzaldehyde nitropropene 4-Fluoro-phenyl- 2-nitropropene benzaldehyde->nitropropene nitroethane Nitroethane nitroethane->nitropropene base Base Catalyst (e.g., Ammonium Acetate) base->nitropropene product 4-Fluoroamphetamine nitropropene->product lah Reducing Agent (e.g., LiAlH₄) lah->product

Sources

Application Note: High-Efficiency Incorporation of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine in Peptide Synthesis

[1]

Executive Summary

The incorporation of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (hereafter referred to as CPFA ) into peptide backbones represents a strategic modification in medicinal chemistry.[1] This moiety serves as a bioisostere for phenethylamine, introducing a benzylic fluorine atom that modulates pKa, enhances metabolic stability against MAO (monoamine oxidase) degradation, and increases lipophilicity via the 4-chlorophenyl group.

However, the introduction of CPFA presents distinct synthetic challenges. The electron-withdrawing nature of the

Chemical Profile & Mechanistic Considerations

Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis
Structure

-fluoro,

-aryl ethylamine
Steric bulk at the coupling site; electronic deactivation.[1]
Nucleophilicity Reduced (relative to phenethylamine)Requires highly active acylating agents (e.g., HATU, Acid Fluorides).
Basicity (pKa) ~8.0–8.5 (Predicted)Lower pKa allows for coupling at slightly lower pH, reducing racemization risk of the activated amino acid.
Stability Risk

-Elimination of HF
High Risk: Strong bases (e.g., DBU) or high temperatures (>60°C) can trigger E2 elimination to 4-chlorostyrene.[1]
The Stability-Reactivity Paradox

The central challenge in coupling CPFA is balancing activation energy with substrate stability.

  • The Problem: The amine is sluggish due to the inductive effect ($ -I $) of the fluorine.

  • The Trap: Increasing temperature or base strength to force the reaction promotes the elimination of Hydrogen Fluoride (HF), destroying the chiral center and the molecule.

  • The Solution: Use of "Goldilocks" activation—highly reactive leaving groups (OBt/OAt esters) combined with non-nucleophilic, sterically hindered bases (e.g., Collidine or DIPEA) at controlled temperatures.

Mechanistic Pathway & Risks (Visualization)[1]

GStartActivated Peptide(R-CO-OBt/OAt)TS_CoupleTetrahedralIntermediateStart->TS_Couple+ AmineAmineCPFA Amine(Nucleophile)Amine->TS_CoupleSide_ElimSide Product:4-ChlorostyreneAmine->Side_ElimE2 Elimination(Excess Base/Heat)ProductTarget Amide(Peptide-CPFA)TS_Couple->ProductAmide BondFormationBaseBase(DIPEA/Collidine)Base->AmineDeprotonation(Required)

Figure 1: Mechanistic competition between the desired amidation and the deleterious E2 elimination of HF.[1]

Strategic Planning: Reagent Selection

Coupling Reagents

For CPFA, standard carbodiimides (DCC/DIC) are often insufficient due to slow kinetics. Phosphonium and Uronium salts are preferred.

  • Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1]

    • Why: The HOAt leaving group utilizes the neighboring group effect (pyridine nitrogen) to accelerate the reaction, crucial for the deactivated CPFA amine.

  • Alternative: COMU [1][2]

    • Why: Offers similar reactivity to HATU with easier byproduct removal and lower racemization risk.

Base Selection[3]
  • Recommended: 2,4,6-Collidine (TMP) or DIPEA (Diisopropylethylamine) .[1]

    • Rationale: Collidine is a weaker base than DIPEA, reducing the risk of proton abstraction from the

      
      -carbon (which triggers HF elimination).
      
  • Avoid: DBU, TEA (Triethylamine), or inorganic bases.

Experimental Protocol: Solution-Phase C-Terminal Modification

This protocol describes the coupling of CPFA to a protected peptide fragment (or N-protected amino acid) in solution. This is the most common workflow, as CPFA acts as a "capping" unit.

Materials
  • Carboxylic Component: N-protected peptide or amino acid (1.0 equiv).[1]

  • Amine: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (HCl salt) (1.1 – 1.2 equiv).[1]

  • Coupling Reagent: HATU (1.1 equiv).

  • Base: DIPEA (3.0 equiv if using amine salt; 1.0 equiv if free amine).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Methodology

1. Pre-Activation (Critical Step)

  • Dissolve the N-protected carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol concentration).

  • Add HATU (1.1 mmol).

  • Add DIPEA (1.0 mmol) only to initiate activation.

  • Stir at 0°C for 2–5 minutes.

    • Expert Note: Pre-activation at low temperature minimizes racemization of the C-terminal amino acid before the amine is even introduced.

2. Amine Addition

  • In a separate vial, dissolve the CPFA hydrochloride salt (1.2 mmol) in minimal DMF.

  • Add the remaining DIPEA (2.0 mmol) to this vial to neutralize the salt.

  • Immediately transfer the amine solution to the activated acid mixture.

3. Coupling Reaction

  • Allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS.[1] Look for the mass of Product

    
    .
    
    • Checkpoint: If the reaction is <50% complete after 2 hours, do not add more base. Instead, add a catalytic amount of HOAt (0.1 equiv).

4. Work-Up (Acid Wash)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • 5% Citric Acid or 1M KHSO₄ (removes unreacted amine and basic byproducts).

    • Saturated NaHCO₃ (removes unreacted acid and HOAt).

    • Brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

5. Purification

  • Purify via Flash Column Chromatography (Hexanes/EtOAc) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: Avoid TFA in HPLC mobile phase if the product is acid-sensitive, though CPFA amides are generally stable to TFA.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

While CPFA cannot be extended (it has no carboxyl group), it is frequently used to cap the C-terminus of a side-chain anchored peptide (e.g., Asp/Glu side chain attached to resin).[1]

Workflow
  • Resin Preparation: Swell the resin (e.g., Peptide attached via Asp-sidechain to Wang resin) in DCM.

  • De-protection: Remove N-terminal Fmoc (if applicable) or prepare the C-terminal free acid.[1]

  • Activation:

    • Add PyBOP (3 equiv) and HOBt (3 equiv) in DMF.

    • Add DIPEA (6 equiv).

  • Coupling:

    • Add CPFA HCl salt (3–5 equiv).

    • Shake at Room Temperature for 4–6 hours.

    • Note: SPPS requires higher equivalents due to slower diffusion kinetics.

  • Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5). The CPFA moiety is stable to standard TFA cleavage conditions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Acid Low nucleophilicity of CPFA.[1]Switch to HATU/HOAt system. Increase concentration to 0.5M. Extend reaction time to 12h.
Product Mass - 20 Da (Loss of HF) Elimination to styrene derivative.[1]Too much base. Switch from DIPEA to Collidine (Sym-collidine).[1] Perform coupling at 0°C.
Racemization of AA Slow coupling allows oxazolone formation.Use COMU/Oxyma instead of HATU. Ensure pre-activation time is <5 mins.
Precipitation Urea byproduct formation (if using DCC).Switch to soluble reagents (EDC/HCl) or wash thoroughly with DCM.

Workflow Visualization

Workflowcluster_0Preparationcluster_1Couplingcluster_2PurificationStep1Dissolve Peptide-COOH(DMF, 0.2M)Step2Add HATU (1.1 eq)+ DIPEA (1.0 eq)Step1->Step2Step3Activate (0°C, 5 min)Step2->Step3Step5Combine Solutions(0°C -> RT)Step3->Step5Step4Prepare CPFA Solution:Amine HCl (1.2 eq) + DIPEA (2.0 eq)Step4->Step5Step6Stir 2-4 HoursMonitor LCMSStep5->Step6Step7Acid Wash (KHSO4)Remove excess AmineStep6->Step7Step8Isolate ProductStep7->Step8

Figure 2: Optimized workflow for solution-phase coupling of CPFA.

References

  • Sigma-Aldrich. 2-(4-Chloro-2-fluorophenyl)ethanamine Product Page.[1] (Analogous chemistry reference). Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Guidance on HATU/HOAt usage). Link

  • National Institutes of Health (PubChem). 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride Structure & Data.[1][3]Link[1]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. (Context on beta-fluoroamine stability). Link[1]

  • Journal of the American Chemical Society. Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. (Synthesis and stability data). Link

Reaction conditions for nucleophilic fluorination of amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Fluorination of Amino Alcohols

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Amino alcohols represent a critical class of scaffolds for drug development, and their conversion to fluoro-amines provides invaluable building blocks. This application note provides a detailed guide for researchers on the reaction conditions for nucleophilic deoxyfluorination of amino alcohols. We delve into the mechanistic dichotomy between direct SN2 displacement and rearrangement pathways involving aziridinium ions, offer a comparative analysis of common and modern fluorinating agents, and provide detailed, field-proven laboratory protocols.

The Strategic Importance of Fluorinated Amino Alcohols

The substitution of a hydroxyl group with fluorine in an amino alcohol scaffold can dramatically alter its pharmacological profile. The C-F bond is exceptionally stable and the small van der Waals radius of fluorine allows it to act as a bioisostere of a hydroxyl group or a hydrogen atom, often leading to enhanced target binding. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby amino groups, influencing drug-receptor interactions and cell permeability. Consequently, the development of robust and predictable fluorination methods is of paramount importance to drug development professionals.

Mechanistic Insights: The Critical Choice of Pathway

The nucleophilic fluorination of an alcohol first involves the activation of the hydroxyl group by a fluorinating reagent (e.g., an aminosulfurane like DAST or Deoxo-Fluor®). This forms a reactive intermediate. The subsequent step is where the complexity for amino alcohols arises.

Direct SN2 Displacement

For amino alcohols where the amine and alcohol are separated by a significant distance (e.g., 1,3- or 1,4-amino alcohols), the reaction typically proceeds through a standard SN2 mechanism. The activated hydroxyl group is displaced by a fluoride ion delivered from the reagent, resulting in a clean inversion of stereochemistry at the carbon center.[1][2]

The Aziridinium Ion Pathway: A Common Challenge for 1,2-Amino Alcohols

When the amino and hydroxyl groups are in a 1,2- (vicinal) relationship, the reaction landscape changes significantly. The nitrogen atom, being an excellent internal nucleophile, can participate in the reaction. Instead of an external fluoride attack, the nitrogen can attack the activated carbon center, displacing the leaving group to form a strained, three-membered cyclic intermediate known as an aziridinium ion.[3][4][5][6]

This highly reactive aziridinium ion is then opened by a nucleophilic attack from the fluoride ion. However, this attack can occur at two different carbons of the ring, often leading to a mixture of regioisomers. The attack typically occurs at the less sterically hindered carbon, which may or may not be the carbon that originally bore the hydroxyl group, thus leading to a "rearranged" product.[6][7]

Controlling this pathway is the primary challenge in the fluorination of vicinal amino alcohols. Reaction temperature is a critical parameter; lower temperatures (e.g., -78 °C) often favor the direct SN2 pathway, while higher temperatures can promote the formation of the aziridinium intermediate.[8]

G cluster_0 Fluorination of 1,2-Amino Alcohols Start 1,2-Amino Alcohol + Fluorinating Agent Intermediate Activated Hydroxyl Intermediate Start->Intermediate Activation SN2_Product Direct Fluorination Product (Inversion of Stereochemistry) Intermediate->SN2_Product Path A: Direct SN2 Attack (Low Temperature Favored) Aziridinium Aziridinium Ion Intermediate Intermediate->Aziridinium Path B: Intramolecular Cyclization (Neighboring Group Participation) Rearranged_Product Rearranged Fluoro-amine (Ring-opening Product) Aziridinium->Rearranged_Product Fluoride Ring-Opening G cluster_workflow General Experimental Workflow prep 1. Preparation - Dry glassware - Anhydrous solvent - Inert atmosphere (N2/Ar) dissolve 2. Substrate Dissolution - Dissolve amino alcohol - Cool to specified temp (-78 °C to 0 °C) prep->dissolve addition 3. Reagent Addition - Add fluorinating agent dropwise via syringe dissolve->addition reaction 4. Reaction - Stir at low temp - Allow to warm to RT - Monitor by TLC/LC-MS addition->reaction quench 5. Quenching - Cool back to 0 °C - Slowly add sat. NaHCO3 (CAUTION: Gas evolution!) reaction->quench workup 6. Workup & Extraction - Extract with organic solvent - Wash with water & brine quench->workup purify 7. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purify

Figure 2. Standard workflow for a deoxofluorination reaction.
Protocol 1: General Deoxofluorination using Deoxo-Fluor®

This protocol is a robust general method suitable for many amino alcohol substrates.

Materials:

  • Amino alcohol substrate (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor® (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar, septa, and nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, dissolve the amino alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a dry round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 mmol) dropwise to the stirred solution via syringe over 5 minutes.

  • Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Combine the organic layers, wash with water (1 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. Water will rapidly consume the fluorinating agent. Consider increasing the equivalents of Deoxo-Fluor® to 1.5.

  • Rearranged Product Observed: The reaction temperature is too high. Maintain the temperature at -78 °C for a longer period before allowing it to warm. For highly sensitive substrates, the reaction may need to be held at -78 °C for the entire duration.

Protocol 2: Selective Deoxofluorination using PyFluor

This modern protocol is ideal for substrates prone to elimination side reactions and offers superior safety. [9][10] Materials:

  • Amino alcohol substrate (1.0 mmol, 1.0 equiv)

  • PyFluor (1.5 mmol, 1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene, 10 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask with stir bar, septa, and nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the amino alcohol (1.0 mmol) and PyFluor (1.5 mmol).

  • Add anhydrous toluene (10 mL) and stir to dissolve.

  • Add DBU (1.5 mmol) dropwise to the solution at room temperature. [10]4. Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion of less reactive alcohols. [9]5. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product. Purification is often simpler than with DAST/Deoxo-Fluor® as fewer elimination byproducts are formed. [9] Optimization:

  • Slow Reaction: For sterically hindered or electron-deficient alcohols, increasing the temperature to 50-70 °C may be necessary.

  • Solvent Choice: While toluene is common, ethereal solvents like THF can also be effective. [10]The choice of solvent can sometimes influence the reaction rate and selectivity.

Conclusion

The nucleophilic fluorination of amino alcohols is a powerful yet nuanced transformation essential for pharmaceutical research. A thorough understanding of the underlying mechanistic pathways, particularly the potential for aziridinium ion-mediated rearrangement in vicinal amino alcohols, is critical for predictable outcomes. While classic reagents like DAST and Deoxo-Fluor® are effective, modern crystalline reagents such as PyFluor and XtalFluor® offer superior safety, stability, and selectivity, often leading to cleaner reactions and simpler purifications. By carefully selecting the appropriate reagent and controlling reaction conditions, particularly temperature, researchers can successfully synthesize valuable fluorinated amino alcohol building blocks for the next generation of therapeutics.

References

  • Fluorination with aminosulfuranes. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). (2026, January 23). Oakwood Chemical. Retrieved February 14, 2026, from [Link]

  • Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Park, H., & Lee, E. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. Retrieved February 14, 2026, from [Link]

  • Fluorination Remains Key Challenge in API Synthesis. (2014, October 2). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Vágvölgyi, M., et al. (2024). Fluorination of alcohol 239 using DAST. [Image]. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Park, H., & Lee, E. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. MDPI. Retrieved February 14, 2026, from [Link]

  • Fustero, S., et al. (2009). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2013, February 23). [Presentation Slide]. Retrieved February 14, 2026, from [Link]

  • One‐pot radiofluorination of aminoalcohol 30 via intermediate... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (2025, November 27). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023, April 25). The Doyle Group, UCLA. Retrieved February 14, 2026, from [Link]

  • Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ni, C., et al. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • Park, H., & Lee, E. (2014). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. PLoS ONE, 9(10), e110232. Retrieved February 14, 2026, from [Link]

  • Reissig, F., & Mamat, C. (2022). Strained Ammonium Precursors for Radiofluorinations. ChemistryOpen. Retrieved February 14, 2026, from [Link]

  • Al-Masum, M., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. MDPI. Retrieved February 14, 2026, from [Link]

  • Cobb, S. L., et al. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Nucleophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: YIELD-OPT-4CL-F Subject: Overcoming elimination and rearrangement in benzylic


-fluoroamine synthesis.
Executive Diagnostic

You are likely experiencing low yields (typically <40%) due to two competing failure modes inherent to benzylic fluorination:

  • Styrene Elimination: The acidic benzylic proton (adjacent to the 4-chlorophenyl ring) promotes

    
     elimination to form 4-chlorostyrene, especially when using basic fluorinating reagents like DAST.
    
  • Aziridinium Rearrangement: If you are deoxyfluorinating a

    
    -amino alcohol, the neighboring nitrogen displaces the activated leaving group, forming an aziridinium ion. Subsequent fluoride attack often yields a mixture of regioisomers (fluorine on the wrong carbon).
    

To improve yield to the 85-93% range , you must abandon standard DAST protocols. This guide outlines two superior pathways: the Lewis Base-Catalyzed Aziridine Opening (Gold Standard) and the Controlled Deoxyfluorination (Retrofit Strategy) .

Strategic Decision Matrix

Use this logic flow to select the correct protocol for your current precursor material.

SynthesisStrategy Start Start: Select Precursor Aziridine Precursor: 2-(4-chlorophenyl)aziridine Start->Aziridine AminoAlc Precursor: N-Protected Amino Alcohol Start->AminoAlc RouteA ROUTE A (Recommended) Benzoyl Fluoride / HFIP Opening Yield Potential: >90% Aziridine->RouteA Best Regiocontrol CheckProtect Check Protection Group AminoAlc->CheckProtect BocCbz Boc / Cbz / Benzyl CheckProtect->BocCbz Flexible Chain Sulfamidate Cyclic Sulfamidate CheckProtect->Sulfamidate Rigid Ring RouteB ROUTE B (Retrofit) Switch DAST to XtalFluor-E Yield Potential: 60-75% BocCbz->RouteB Stop Elimination RouteC ROUTE C (High Stability) Ring Opening with TBAF/HF Yield Potential: 80-85% Sulfamidate->RouteC Nucleophilic Opening

Caption: Decision tree for selecting the optimal synthesis route based on available precursors.

Protocol A: The Gold Standard (Aziridine Opening)

This method utilizes a latent HF source generated in situ, avoiding the harsh conditions of Olah's reagent and preventing the elimination side-reaction common with benzylic substrates.

  • Target Yield: 88–93%

  • Mechanism: Lewis-base catalyzed activation of Benzoyl Fluoride.[1][2]

  • Reference Basis: J. Org.[2][3][4][5] Chem. 2012, 77, 4177–4183.[2][4]

Reagents & Setup
ComponentEquivalentsRole
2-(4-chlorophenyl)aziridine 1.0 equivSubstrate (N-Tosyl or N-Boc protected)
Benzoyl Fluoride (BzF) 1.2 equivLatent Fluoride Source
HFIP (Hexafluoroisopropanol) 1.5 equivProton Source / Activator
DNB (1,5-diazabicyclo[4.3.0]non-5-ene) 5 mol%Lewis Base Catalyst
Solvent

Anhydrous, 0.2 M concentration
Step-by-Step Workflow
  • Preparation: In a flame-dried flask under Argon, dissolve the N-protected aziridine in anhydrous

    
    .
    
  • Activation: Add HFIP (1.5 equiv) followed by Benzoyl Fluoride (1.2 equiv).

  • Catalysis: Add DNB (5 mol%) at room temperature (

    
    ).
    
  • Reaction: Stir for 4–12 hours. Monitor via TLC/LCMS.

    • Checkpoint: The reaction is driven by the formation of the stable Benzamide byproduct.

  • Workup: Quench with saturated

    
    . Extract with DCM.[6]
    
  • Purification: Flash chromatography. The product is stable on silica if the eluent contains 1%

    
    .
    

Why this works: The 4-chlorophenyl group stabilizes the benzylic carbocation character in the transition state, directing the fluoride attack to the benzylic position (regioselective for the


-fluoroamine) while the mild conditions prevent elimination to the styrene.
Protocol B: The Retrofit (Deoxyfluorination)

If you must start from N-Boc-2-amino-1-(4-chlorophenyl)ethanol , do NOT use DAST. DAST releases HF in an uncontrolled manner, causing elimination.

  • Target Yield: 65–75%

  • Reagent Switch: Replace DAST with XtalFluor-E or PhenoFluor .

Optimized Conditions (XtalFluor-E)
  • Setup: Dissolve amino alcohol (1.0 equiv) and

    
     (2.0 equiv) in dry DCM at 
    
    
    
    .
  • Addition: Add XtalFluor-E (1.2 equiv) portion-wise.

  • Temperature Ramp: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
    • Critical Warning: Do not let this reaction reach room temperature until complete. The elimination to 4-chlorostyrene accelerates significantly above

      
      .
      
  • Quench: Pour into saturated aqueous

    
     at 
    
    
    
    .
Troubleshooting & FAQs
Q1: I am seeing a major byproduct with a vinyl signal in NMR (5.2–5.8 ppm). What is it?

A: This is 4-chlorostyrene .

  • Cause: Your reaction mixture is too basic or too hot. The benzylic proton is acidic.

  • Fix: If using Protocol B, ensure you are using

    
     as a buffer. If using DAST, switch immediately to Protocol A or XtalFluor-E.
    
Q2: My product decomposes on the silica column.

A:


-fluoroamines are autocatalytic. The amine can displace the fluoride (polymerization) or induce HF elimination on acidic silica.
  • Fix: Pre-treat your silica gel with 2.5%

    
     in hexanes. Use an eluent containing 1% 
    
    
    
    or
    
    
    .
Q3: I'm getting a mixture of regioisomers (Fluorine on C1 vs C2).

A: This indicates an Aziridinium intermediate where the fluoride attacked the less hindered carbon (the non-benzylic one).

  • Fix: The 4-chlorophenyl group should electronically favor attack at the benzylic position (benzylic stabilization). If you see the wrong isomer, your solvent is likely too polar. Switch to Toluene or DCM (non-polar solvents favor the tight ion pair mechanism which retains regiochemistry).

Q4: Can I reduce the

-fluoro nitrile instead?

A: Yes, but be careful.

  • Risk:[7] Reduction of 2-(4-chlorophenyl)-2-fluoroacetonitrile with standard

    
     often strips the fluorine (defluorination).
    
  • Solution: Use Borane-THF (

    
    )  at 
    
    
    
    . Borane coordinates to the nitrile and reduces it without engaging the C-F bond as aggressively as aluminohydrides.
Mechanism of Failure vs. Success

The following diagram illustrates why the Aziridine route (Protocol A) avoids the "Dead End" of styrene formation.

Mechanism Start Benzylic Substrate Path1 Standard DAST/Base Start->Path1 Path2 Protocol A: BzF / HFIP Start->Path2 Elimination DEAD END: 4-Chlorostyrene (Elimination) Path1->Elimination Proton Abstraction Transition Stabilized Transition State Path2->Transition H-Bonding (HFIP) Product Target: Beta-Fluoroamine Transition->Product Regioselective F-Attack

Caption: Mechanistic divergence showing how Protocol A suppresses the elimination pathway.

References
  • Kalow, J. A.; Doyle, A. G. "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[2][4] Journal of Organic Chemistry, 2012 , 77(9), 4177–4183.[4]
    
  • L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling (XtalFluor-E)." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

  • Neumann, C. N.; Ritter, T. "Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent."[3] Accounts of Chemical Research, 2017 , 50(11), 2822–2833.[3]

  • Niwa, T., et al. "Asymmetric Fluorofunctionalization of Allylamine Derivatives."[4] Journal of the American Chemical Society, 2021 , 143, 16599.[4]

Sources

Technical Support Center: HPLC Purification of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (and related


-fluoroamine analogs)
Primary Application:  Chemical Purity Isolation (Achiral)
Support Level:  Tier 3 (Senior Scientist)

Executive Summary & Molecule Profile

You are attempting to purify 2-(4-Chlorophenyl)-2-fluoroethan-1-amine , a primary amine with a halogenated aromatic ring and a


-fluorine substituent. This molecule presents a specific set of chromatographic challenges:
  • Basicity: The primary amine function (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • 
    -Fluorine Effect:  The fluorine atom at the 
    
    
    
    -position lowers the pKa of the amine (typically from ~10.5 to ~9.[1]0) due to induction, but it also introduces a stability risk. Under harsh basic conditions and high heat, this motif can undergo dehydrofluorination (elimination of HF) to form an enamine/imine.
  • Hydrophobicity: The chlorophenyl group provides significant retention on C18, making Reverse Phase (RP-HPLC) the ideal separation mode.

This guide provides two validated protocols: Protocol A (Acidic/MS-Compatible) for general analysis and Protocol B (High pH/Preparative) for maximizing loadability and peak shape.

Pre-Run Decision Matrix

Before preparing your mobile phase, use this decision tree to select the correct protocol based on your downstream needs.

PurificationStrategy Start START: Define Goal CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS AcidPath PROTOCOL A: Acidic Low pH CheckMS->AcidPath Yes (Standard) BasicPath PROTOCOL B: High pH (Basic) CheckMS->BasicPath No (or if Peak Tailing persists) Col_Acid Column: C18 (End-capped) e.g., Zorbax Eclipse / Atlantis T3 AcidPath->Col_Acid Mod_Acid Modifier: 0.1% Formic Acid (or 0.05% TFA for UV only) Col_Acid->Mod_Acid Stability CRITICAL CHECK: Keep Temp < 40°C to prevent HF elimination Mod_Acid->Stability Col_Base Column: Hybrid Silica (High pH Stable) e.g., Waters XBridge / Phenomenex Gemini BasicPath->Col_Base Mod_Base Modifier: 10mM Ammonium Bicarbonate (pH 10) Col_Base->Mod_Base Mod_Base->Stability

Figure 1: Strategic decision tree for mobile phase and column selection. Note the critical temperature constraint due to the


-fluorine.

Validated Experimental Protocols

Protocol A: Low pH (Standard Screening & MS)

Best for: Routine purity checks, LC-MS analysis, and samples where the salt form is desired.

ParameterSpecificationTechnical Rationale
Stationary Phase C18 with high surface coverage & end-capping (e.g., Agilent Zorbax Eclipse Plus, Waters Atlantis T3)."End-capping" blocks residual silanols that bind to the amine.
Mobile Phase A Water + 0.1% Formic Acid (FA)FA protonates the amine (

), improving solubility but potentially reducing retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than Methanol, keeping backpressure low.
Gradient 5% B to 95% B over 15 minStandard scouting gradient.
Flow Rate 1.0 mL/min (Analytical)Adjust based on column ID.
Temperature 30°C Do not exceed 40°C. Higher temps risk degrading the C-F bond.

Troubleshooting Protocol A: If you observe broad peaks or tailing with Formic Acid, switch the modifier to 0.05% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, "masking" the positive charge of the amine and sharpening the peak. Note: TFA suppresses MS ionization signals.

Protocol B: High pH (Preparative & Difficult Separations)

Best for: Maximizing sample loading (Prep HPLC), sharpening peak shape for difficult amines, and isolating the free base.

⚠️ WARNING: You MUST use a column rated for High pH (pH > 9). Standard silica columns will dissolve.

ParameterSpecificationTechnical Rationale
Stationary Phase Hybrid Particle Technology (e.g., Waters XBridge BEH C18, Phenomenex Gemini NX).These columns utilize ethylene-bridged silica or polymer coatings to resist dissolution at pH 10.
Mobile Phase A 10mM Ammonium Bicarbonate (adjusted to pH 10 with

).
At pH 10, the amine is deprotonated (Neutral,

). Neutral amines interact only hydrophobically, eliminating silanol tailing.
Mobile Phase B Acetonitrile (100%)Organic eluent.
Gradient 10% B to 90% BNeutral amines are more retained than their charged counterparts. You may need a higher % organic to elute.
Temperature Ambient (20-25°C) Strict Limit. High pH + High Heat promotes HF elimination in

-fluoro compounds.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The amine nitrogen is interacting with acidic silanol groups on the silica support (Ion-Exchange mechanism). Immediate Fixes:

  • Switch to High pH (Protocol B): De-protonating the amine eliminates the ionic interaction.

  • Add "Sacrificial" Base: If you must stay at low pH, add 5mM Triethylamine (TEA) to the mobile phase. TEA binds to the silanols preferentially, blocking them from your analyte.

  • Increase Buffer Strength: Increase TFA concentration from 0.05% to 0.1%.

Issue 2: "Ghost" Peaks or Carryover

Diagnosis: The lipophilic chlorophenyl group combined with the sticky amine causes the molecule to adsorb to the injector needle or valve seals. Immediate Fixes:

  • Aggressive Needle Wash: Use a wash solvent of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Passivation: Inject a "blank" of high-concentration acid (e.g., 5% Acetic Acid) between runs to strip adsorbed amines.

Issue 3: Split Peaks

Diagnosis: Sample solvent mismatch. Explanation: If you dissolve the sample in 100% DMSO or Methanol but inject onto a system starting at 5% Organic, the sample precipitates momentarily or travels faster than the mobile phase, causing band broadening. Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% ACN). If solubility is poor, use 50% DMSO/Water and reduce injection volume.

Critical Stability Note: The -Fluorine Risk

The 2-fluoroethan-1-amine motif is susceptible to dehydrofluorination (loss of HF) to form an enamine, which then hydrolyzes to an aldehyde/ketone.



Prevention Strategy:

  • Avoid: Heating the column >40°C.

  • Avoid: Storing the fraction in high-pH solution for extended periods.

  • Post-Run: If using Protocol B (High pH), immediately acidify collected fractions with dilute HCl or Formic Acid before evaporation to stabilize the C-F bond.

Frequently Asked Questions (FAQ)

Q: Can I separate the enantiomers of this molecule? A: Yes, the carbon bearing the fluorine is a chiral center. Standard C18 (Protocol A/B) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Recommendation: Immobilized Polysaccharide columns (e.g., Chiralpak IG or IC) using Normal Phase (Hexane/IPA/Diethylamine) or Polar Organic Mode (100% Methanol/Acetonitrile + 0.1% Diethylamine).

Q: My sample is the HCl salt. Do I need to convert it to free base before injecting? A: No.

  • In Protocol A (Acidic): The salt will dissolve and remain protonated.

  • In Protocol B (Basic): The mobile phase buffer (pH 10) will instantly convert the salt to the free base in situ upon injection. Ensure your injection volume is small enough that the sample plug doesn't locally shift the pH.

Q: I need to recover the solid. How do I remove the buffer salts? A:

  • If using TFA (Protocol A): TFA is volatile. You can lyophilize directly, but the product will be a TFA salt (hygroscopic).

  • If using Ammonium Bicarbonate (Protocol B): This buffer is volatile. Lyophilization will yield the free base. However, ensure you acidify slightly if you want to store it as a stable salt.

References

  • McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation / Chem. Comm. Link

  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press. (Foundational text on amine-silanol interactions).

  • Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting: Basic Compounds. Link

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide and amine purification. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for -fluoroamine stability and pKa shifts).

Sources

Technical Support Center: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride. It covers essential storage, handling, and stability assessment protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride?

A: For maximal stability, the compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1] Many amine hydrochlorides are hygroscopic, meaning they can absorb moisture from the air, which can lead to chemical degradation and physical changes.[2][3] Therefore, storage in a desiccator or a controlled low-humidity environment is strongly recommended.

Q2: Is this compound sensitive to light?

A: Yes, compounds with benzylic amine structures can be susceptible to photolytic degradation.[4] International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances to evaluate their intrinsic sensitivity to light.[5][6][7] It is imperative to store the material in an amber vial or a light-blocking container and to minimize exposure to ambient and UV light during handling.[8]

Q3: What are the visible signs of degradation?

A: The pure compound is typically a white to off-white crystalline powder or solid.[1] Visual signs of degradation can include:

  • Color Change: Development of a yellow or brown tint.

  • Change in Physical State: Clumping, melting, or the appearance of an oily film, which may indicate moisture absorption or the formation of degradation products.[9]

  • Odor: Development of an unusual or amine-like odor.

Q4: Can I store the compound in solution?

A: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solution-state degradation reactions.[10] If you must prepare stock solutions, they should be made fresh for each experiment. If short-term storage is necessary, use a non-reactive, anhydrous solvent, store at -20°C or -80°C, and blanket the headspace with an inert gas like argon or nitrogen. Perform a purity check before use if the solution has been stored for more than 24 hours.

Q5: Is 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride hygroscopic?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical path to identifying and resolving the problem.

Issue 1: My compound has changed from a white powder to a discolored, clumpy solid.

  • Probable Cause: This is a strong indicator of degradation, likely due to a combination of moisture absorption (hygroscopicity) and oxidation or photodecomposition. Amine salts can readily absorb atmospheric water, leading to physical changes.[2]

  • Immediate Action:

    • Cease using the affected batch in any critical experiments.

    • Quarantine the vial and clearly label it as "Suspected Degradation."

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound was stored in a tightly sealed container, protected from light, and in a desiccated environment at the recommended temperature.

    • Perform Purity Analysis: Use the HPLC protocol outlined in this guide (see Protocol 2 ) to assess the purity of the affected batch against a fresh or reference sample. The presence of new peaks or a decrease in the main peak area confirms degradation.

    • Discard if Necessary: If significant degradation (>2-5%) is confirmed, it is best to discard the batch to avoid compromising your research.[12]

Issue 2: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS).

  • Probable Cause: The appearance of new, previously unobserved peaks strongly suggests the formation of degradation products or impurities. Common degradation pathways for this molecule include oxidation of the amine and hydrolysis of the benzylic fluoride.[13][14]

  • Troubleshooting Steps:

    • Run a Control: Analyze a freshly prepared sample from a new or reference-grade vial of the compound. If the extraneous peaks are absent, this confirms that the issue is with your experimental batch.

    • Hypothesize Degradant Structures: Based on the known degradation pathways (see Potential Degradation Pathways section), predict the mass of potential degradants. For example, oxidation to an imine would result in a mass change of -2 Da, while hydrolysis of the C-F bond to a C-OH bond would result in a mass change of +2 Da. Compare these predicted masses with your LC-MS data.

    • Perform a Forced Degradation Study: To confirm the identity of the degradant peaks, conduct a limited forced degradation study (see Protocol 3 ). For example, if you suspect oxidation, briefly expose a small sample to hydrogen peroxide. If the peak in your stressed sample matches the retention time of the unknown peak in your experimental sample, you have likely identified the degradation pathway.[15]

Issue 3: My bioassay or chemical reaction is yielding inconsistent or lower-than-expected results.

  • Probable Cause: A loss of compound purity directly impacts its effective concentration, leading to reduced activity or reaction yield. Degradation products can also interfere with assays or reactions.

  • Troubleshooting Workflow: The following flowchart provides a systematic approach to diagnosing the issue.

G start Inconsistent/Low Assay Results check_purity Assess Purity of Compound Batch (See Protocol 2: HPLC) start->check_purity purity_ok Purity ≥ 98%? check_purity->purity_ok investigate_compound Compound Stability is Likely Cause purity_ok->investigate_compound No investigate_assay Compound Stability Unlikely Cause Investigate other assay parameters: - Reagents - Cell lines - Protocol execution purity_ok->investigate_assay Yes visual_inspect Visually Inspect Compound (See Protocol 1) investigate_compound->visual_inspect end_other Problem Source Identified investigate_assay->end_other degraded_visuals Color change or clumping? visual_inspect->degraded_visuals review_storage Review Storage & Handling - Light exposure? - Humidity? - Temperature? degraded_visuals->review_storage Yes degraded_visuals->review_storage No (Degradation not visible) discard Discard Batch & Obtain New Stock Implement Correct Storage review_storage->discard end_good Problem Resolved discard->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Visual and Physical Inspection
  • Objective: To perform a quick qualitative assessment of the compound's integrity.

  • Procedure:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • In a low-humidity environment, open the container.

    • Observe the contents against a white background. The compound should be a free-flowing, white to off-white crystalline solid.

    • Record any deviations, such as discoloration (yellowing), clumping, or the presence of an oily residue.

  • Acceptance Criteria: The material conforms to the expected physical appearance. Any deviation warrants a quantitative purity analysis (Protocol 2).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantitatively determine the purity of the compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis due to its precision and versatility.[16]

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B. Prepare a control sample from a fresh or reference batch in parallel.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Acceptance Criteria: Purity should be ≥ 98% for most research applications. The presence of any impurity peak >0.5% or any new peaks not present in the reference standard should be investigated.

Protocol 3: Forced Degradation Study
  • Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and to confirm that the analytical method (Protocol 2) is "stability-indicating."[12][17] The goal is to achieve 5-20% degradation.[12]

  • Procedure: Prepare solutions/suspensions of the compound (approx. 1 mg/mL) and expose them to the stress conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C in the dark. Analyze all samples by HPLC.

Stress ConditionProtocolPurposePotential Degradation
Acid Hydrolysis Add 0.1 M HCl; incubate at 60°C for 2-8 hours.To test stability to acidic conditions.[10]Hydrolysis of benzylic fluoride to alcohol.
Base Hydrolysis Add 0.1 M NaOH; incubate at 60°C for 2-8 hours.To test stability to basic conditions.Hydrolysis of benzylic fluoride to alcohol.
Oxidation Add 3% H₂O₂; store at room temp in the dark for 24 hours.To test susceptibility to oxidation.[15]Oxidation of the primary amine to an imine or other species.[13]
Thermal Store solid compound at 80°C for 48 hours.To assess thermal stability.[12]General thermal decomposition.
Photolytic Expose solid compound to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.[5][6]To assess photostability.Photolytic cleavage, oxidation, or rearrangement.[4]

Potential Degradation Pathways

Understanding the potential chemical instabilities of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride is crucial for interpreting unexpected results and ensuring proper handling. The primary sites of instability on the molecule are the primary amine and the benzylic fluoride.

G cluster_main 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride cluster_products Potential Degradation Products parent oxidation_prod parent->oxidation_prod Oxidation ([O], Light) e.g., H₂O₂, O₂ hydrolysis_prod parent->hydrolysis_prod Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_label Oxidized Imine Product oxidation_prod->oxidation_label hydrolysis_label Hydrolyzed Alcohol Product hydrolysis_prod->hydrolysis_label

Sources

Minimizing byproduct formation in beta-fluoroamine synthesis

Technical Support Center: -Fluoroamine Synthesis

Topic: Minimizing Byproduct Formation & Optimization Strategies Ticket Priority: High (Core Pharmacophore Synthesis) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The -Fluoroamine Challenge

  • Neighboring Group Participation (NGP): Intramolecular cyclization to oxazolines or aziridiniums.

  • Elimination: Formation of enamines or vinyl fluorides due to the basicity of fluoride sources.

  • Regio-scrambling: Isomeric mixtures during aziridine ring opening.

This guide provides troubleshooting workflows to suppress these pathways, prioritizing modern reagents (XtalFluor-E®, PhenoFluor™) over legacy reagents (DAST), which are often the root cause of failure.

Interactive Troubleshooting Guides

Ticket #101: "My Amino Alcohol Deoxofluorination Yielded an Oxazoline."

Diagnosis: This is the most common failure mode. When activating a

The Mechanism of Failure: The activated alcohol (leaving group) is displaced by the internal amide oxygen, forming a stable oxazoline ring. Hydrolysis during workup often reverts this to the starting material or a hydroxy-amine isomer, confusing analysis.

Corrective Protocol:

VariableRecommendationRationale
Reagent Switch to XtalFluor-E® or PhenoFluor™ DAST releases free HF, which is uncontrolled. XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) does not release free HF spontaneously; it requires a promoter, allowing "fluoride-starved" activation.
Promoter DBU or Et

N[1][2][3]·3HF
When using XtalFluor, DBU acts as a base to trigger the reaction without providing a proton source that encourages elimination.
Protecting Group Cbz or Tosyl (Avoid basic amines)Basic amines scavenge HF (if using DAST), stalling the reaction and favoring elimination. Carbamates reduce N-nucleophilicity.
Solvent Dichloromethane (DCM) Non-polar solvents suppress the separation of ion pairs, favoring the SN2 mechanism over E1 elimination.

Standard Operating Procedure (XtalFluor-E Method):

  • Dissolve

    
    -amino alcohol (1.0 equiv) in anhydrous DCM under Argon.
    
  • Add XtalFluor-E® (1.2 equiv) and DBU (1.5 equiv) at -78 °C.

  • Critical Step: Allow to warm slowly to 0 °C. Do not heat to reflux immediately.

  • Quench with saturated NaHCO

    
    .
    

Expert Insight: If oxazoline formation persists even with XtalFluor, your substrate conformation likely forces the carbonyl oxygen into the reaction center. In this case, you must switch strategies to Aziridine Ring Opening (see Ticket #102).

Ticket #102: "Aziridine Ring Opening gave me a 50:50 Regio-mixture."

Diagnosis: You are likely using a standard Olah’s Reagent (Pyridine:HF) on an activated aziridine. The high acidity and presence of HF adducts can lead to loose transition states and poor regiocontrol.

The Solution: DMPU-HF Recent screenings suggest that DMPU-HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride) offers superior regioselectivity compared to Pyridine:HF or Et

Regioselectivity Rules of Thumb:

Substrate TypeReagent SystemMajor ProductMechanism
Terminal Aziridine KHF

/ 18-Crown-6
Terminal Fluoride S

2 (Steric control)
Activated Aziridine (Tosyl/Cbz) DMPU-HFInternal Fluoride Electronic control (attacks most substituted carbon)
Bicyclic Aziridine Et

N·3HF
Trans-diaxial Furst-Plattner Rule

Visualization: Decision Tree for Method Selection

BetaFluoroamine_DecisionStartStart: Select SubstrateAminoAlcoholSubstrate: Beta-Amino AlcoholStart->AminoAlcoholAziridineSubstrate: AziridineStart->AziridineRiskCheckIs elimination/oxazoline a high risk?AminoAlcohol->RiskCheckRegioCheckIs Regioselectivity Critical?Aziridine->RegioCheckUseDASTUse DAST/Deoxo-Fluor (-78°C)RiskCheck->UseDASTLow Risk (Simple substrate)UseXtalUse XtalFluor-E + DBU (Suppresses Elimination)RiskCheck->UseXtalHigh Risk (Standard)UsePhenoUse PhenoFluor (Late-stage/Complex)RiskCheck->UsePhenoVery Difficult (Complex scaffold)OlahPyridine:HF (Standard, lower selectivity)RegioCheck->OlahNoDMPUDMPU-HF (High Regiocontrol)RegioCheck->DMPUYes (Recommended)

Figure 1: Strategic decision tree for selecting the optimal fluorination protocol based on substrate constraints.

Ticket #103: "My Product is an Alkene (Elimination)."

Diagnosis: Fluoride is a base, especially in non-polar solvents. If the fluorination step is slow (due to steric bulk), the fluoride source (or the amine byproduct from DAST) will deprotonate the

Troubleshooting Protocol:

  • Switch to "Fluoride-Starved" Conditions:

    • Use XtalFluor-E .[1][3][4][5] Unlike DAST, it does not release fluoride until activated.

    • Use Et

      
      N[1]·3HF  instead of Et
      
      
      N·HF. The 3HF adduct is less basic and less likely to cause elimination.
  • Protecting Group Swap:

    • Ensure the amine is protected with an electron-withdrawing group (Cbz, Boc). A basic amine (benzyl, alkyl) creates a dipole that can stabilize the transition state for elimination.

  • Additives:

    • Add exogenous fluoride sources (like Et

      
      N[1]·3HF) to the XtalFluor reaction. This increases the concentration of nucleophilic fluoride relative to the basic species.
      

Mechanistic Insight: The Oxazoline Trap

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the competition between the desired path and the "Oxazoline Trap."

Mechanism_FailureSubstrateBeta-Amino Alcohol (Cbz Protected)ActivatedActivated Intermediate (O-S Bond Formed)Substrate->Activated+ XtalFluor/DASTPath_GoodPath A: Nucleophilic Attack (F-)Activated->Path_GoodHigh [F-] Non-participating PGPath_BadPath B: NGP (C=O Attack)Activated->Path_BadLow [F-] Amide Oxygen ProximityProductBeta-Fluoroamine (Desired)Path_Good->ProductOxazolineOxazoline Byproduct (Dead End)Path_Bad->Oxazoline

Figure 2: Kinetic competition between fluorination (Path A) and oxazoline formation (Path B).

Frequently Asked Questions (FAQs)

Q: Can I use DAST in glass reaction vessels? A: Technically yes, for small scales and short times, but it is not recommended . DAST generates HF, which etches glass.[1][6] Etched glass releases moisture, which decomposes more DAST, releasing more HF (autocatalytic decomposition). Always use Polypropylene (PP) or Teflon (PFA) vessels for fluorination reactions.

Q: Why is my DAST brown/black? A: DAST decomposes over time, especially if stored improperly. If it is dark, it has likely disproportionated into SF

XtalFluor-E

Q: I need to scale up. Is DAST safe? A: No. DAST has a low decomposition onset temperature (~140°C) and can be explosive.[6] For scale-up (>10g), XtalFluor-E or Fluolead™ are significantly safer due to higher thermal stability and solid form factor.

References & Grounding

  • XtalFluor Reagents: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] J. Org.[4][7] Chem.2010 , 75, 3401–3411.[4] Link

    • Key Insight: Establishes XtalFluor as the superior alternative to DAST regarding elimination and safety.[6]

  • PhenoFluor Chemistry: Sladojevich, F., et al. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor."[8] J. Am. Chem. Soc.[4][8][9][10]2013 , 135, 2470–2473.[8] Link

    • Key Insight: Demonstrates fluorination of complex alcohols where other reagents fail due to elimination.[11]

  • Aziridine Regioselectivity (DMPU-HF): Kalow, J. A., & Doyle, A. G. "Mechanistic Investigations of the Fluorination of Aziridines." J. Am. Chem. Soc.[4][8][9][10]2011 , 133, 16001. Link

    • Key Insight: Defines the role of reagents in controlling regioselectivity during ring opening.

  • Oxazoline Formation: Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[12] Org.[3][4][7][9][12][13] Lett.2000 , 2, 1165.[12] Link

    • Key Insight: Documents the mechanistic pathway of the oxazoline side-reaction.

Technical Support Center: Crystallization of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties crystallizing 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (and its salts) due to two competing physicochemical factors intrinsic to


-fluoroamines:
  • Reduced Basicity: The

    
    -fluorine atom lowers the amine pKa (approx.[1][2] 7.5–8.5 vs. typical 10.0), altering salt stoichiometry and solubility profiles.[1]
    
  • Latent Instability: The molecule is prone to dehydrofluorination (HF elimination) under thermal stress or in the presence of strong bases, leading to decomposition products that inhibit crystal growth.

This guide provides a root-cause analysis and actionable protocols to resolve oiling out, decomposition, and poor yield.[3][1]

Module 1: Critical Stability & Decomposition (Red Alert)

User Question: "My salt solution turned dark/yellow during heating and no crystals formed. What happened?"

Diagnosis: You likely triggered


-elimination of Hydrogen Fluoride (HF) .[3][1]
Unlike standard phenethylamines, the fluorine atom at the benzylic position is a good leaving group when the adjacent proton (on the 

-carbon) is acidic. Heating in basic or even neutral protic media can drive this elimination, forming a conjugated enamine/styrene impurity that acts as a potent crystallization inhibitor.
The Decomposition Pathway

The following diagram illustrates the risk of HF elimination versus the desired salt formation pathway.

Decomposition Start Free Amine (2-(4-Cl-Ph)-2-F-ethanamine) Acid Strong Acid (HX) Start->Acid Controlled Addition Elimination Dehydrofluorination Start->Elimination Base or High T Salt Target Salt (Crystalline) Acid->Salt T < 50°C Heat Excess Heat / Slow Cooling Salt->Elimination Prolonged Boiling Impurity Vinyl/Enamine Impurity (Polymerizes/Oils) Elimination->Impurity -HF Impurity->Salt Inhibits Nucleation

Figure 1: Mechanism of instability.[3][1] The


-fluorine renders the molecule susceptible to elimination, generating impurities that cause oiling out.
Corrective Protocol: The "Cold-Acid" Technique
  • Temperature Limit: Never heat the free base above 45°C without an acid present.

  • Acid Addition: Always add the acid to the amine solution at 0–5°C (ice bath).

  • Stoichiometry: Use exactly 0.95 equivalents of acid. A slight excess of free amine is safer than excess strong acid which can catalyze degradation or solvate the salt.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "The solution became cloudy and separated into a gum/oil at the bottom. Re-heating didn't help."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[3][1] This occurs when the salt has a lower melting point in the presence of solvent (solvated melt) than the crystallization temperature. It is common in fluorinated amines due to their disrupted crystal lattice packing.[3][1]

The Anti-Oiling Strategy

Do not simply cool the solution further; this will only harden the oil into a glass.

VariableRecommendationScientific Rationale
Solvent Polarity Increase Polarity Fluorinated salts are often too soluble in MeOH/EtOH.[3][1] Use IPA (Isopropyl Alcohol) or EtOAc as the bulk solvent to reduce solubility just enough to force lattice formation.
Concentration Dilute by 20% High supersaturation drives LLPS.[3][1] Lowering concentration keeps the system in the metastable zone longer.
Seeding Mandatory Oiling out is a kinetic trap.[3][1][4] Seeds provide a template for the lattice, bypassing the high-energy nucleation step.
Recovery Protocol: The "Re-Dissolve & Seed" Loop
  • Re-heat the oiled mixture until it becomes a single phase (clear solution).

  • Add a co-solvent (e.g., MTBE or Heptane) dropwise until strictly faint turbidity persists.[1]

  • Add a drop of pure solvent to clear it.[1]

  • Cool to room temperature. Do not put on ice.

  • Add seed crystals. If no seeds exist, scratch the glass wall with a glass rod to induce nucleation.

Module 3: Salt Selection Guide

User Question: "The HCl salt is extremely hygroscopic and difficult to handle. What are the alternatives?"

Diagnosis: The HCl lattice energy is insufficient to prevent moisture uptake, likely due to the electron-withdrawing fluorine weakening the ionic interaction.

Recommended Counter-ions: Switching to a larger, bidentate counter-ion often stabilizes the lattice via hydrogen bonding networks that bridge the fluorine and amine.

Salt FormStabilityCrystallinityNotes
Hydrochloride LowModerateHygroscopic.[3][1] Good for initial isolation but poor for storage.[3][1]
Fumarate High High Forms a 2:1 (Amine:Acid) or 1:1 salt.[1] The H-bond network is robust.[3][1] Recommended first alternative.
L-Tartrate ModerateHighEssential for Chiral Resolution .[3][1] Forms diastereomeric salts.[3][1][5]
Tosylate HighHighVery stable, non-hygroscopic, but high molecular weight reduces "active" payload.[1]

Module 4: Chiral Resolution (If Applicable)

User Question: "I need to separate the enantiomers. Standard tartaric acid resolution failed."

Diagnosis: The fluorine atom alters the "fit" in the chiral pocket of standard resolving agents.

Resolution Logic Tree

Use this workflow to select the correct resolving agent.

Resolution Start Racemic Amine Agent1 Try L-Tartaric Acid (Solvent: MeOH) Start->Agent1 Check1 Crystals Formed? Agent1->Check1 Success Recrystallize to Constant mp/rotation Check1->Success Yes Fail1 Try Dibenzoyl-L-Tartaric Acid (Solvent: Acetone/Water) Check1->Fail1 No/Oil Check2 Crystals Formed? Fail1->Check2 Check2->Success Yes Fail2 Try Mandelic Acid (Solvent: IPA) Check2->Fail2 No

Figure 2: Decision tree for chiral resolution. Dibenzoyl-tartaric acid is often superior for aromatic amines due to pi-stacking interactions with the chlorophenyl ring.[3][1]

References & Grounding

  • Beta-Fluoroamine Stability:

    • Mechanistic Insight: The

      
      -fluorine effect lowers amine basicity and introduces elimination risks.[3][1][2] See: Journal of Organic Chemistry, "Synthesis of 
      
      
      
      -Fluoroamines by Lewis Base Catalyzed Hydrofluorination" (2012).[3][1][6] [1]
  • Oiling Out (LLPS) Phenomena:

    • Troubleshooting: Strategies for preventing oiling out in amine salts (Slow cooling, seeding).[1] [1]

  • General Salt Selection:

    • pKa Considerations: For bases with pKa < 9, strong acids (sulfonic) or dicarboxylic acids (fumaric) often yield better crystalline solids than HCl.[1] [1]

Disclaimer: These protocols involve hazardous chemicals (fluorinated amines, strong acids).[1] All experiments must be conducted in a fume hood with appropriate PPE.[1] The user assumes all liability for experimental outcomes.

Sources

Technical Guide: Solvent Selection for Optimal Reactivity of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into an amine scaffold (e.g., 2,2,2-trifluoroethylamine) dramatically alters its physicochemical properties compared to its non-fluorinated counterparts.[1] The strong inductive electron-withdrawing effect (


) of fluorine creates two primary challenges:
  • Reduced Nucleophilicity: The lone pair on the nitrogen is tightly held, making the amine sluggish in standard

    
     or acylation reactions.
    
  • Altered Solvation: Fluorinated domains induce specific solvent interactions that can either hinder or accelerate reaction rates depending on the medium chosen.

This guide provides troubleshooting protocols to restore reactivity, focusing on the strategic use of Hexafluoroisopropanol (HFIP) for couplings and Polar Aprotic solvents for substitutions.

Part 1: The Decision Matrix (Visual Guide)

Before selecting a solvent, identify your reaction class. The solvent requirements for Amide Coupling (electrophile activation) differ fundamentally from Nucleophilic Aromatic Substitution (


) (transition state stabilization).

SolventSelection Start Reaction Type Amide Amide Coupling (Acylation) Start->Amide SNAr SNAr / Alkylation Start->SNAr Standard Standard Conditions (DMF/DCM + HATU) Amide->Standard PolarProtic Protic Solvents (MeOH, EtOH) SNAr->PolarProtic AVOID (Solvation Shell) PolarAprotic Polar Aprotic (DMSO, NMP, DMF) SNAr->PolarAprotic PREFERRED (TS Stabilization) CheckYield Yield < 50%? Standard->CheckYield HFIP_Route Switch to HFIP System (Electrophile Activation) CheckYield->HFIP_Route Yes (Weak Nucleophile)

Figure 1: Solvent selection decision tree based on reaction mechanism requirements.

Part 2: Troubleshooting Amide Couplings

The Issue: Fluorinated amines (e.g.,


) have pKa values significantly lower than alkyl amines (pKa ~5.7 vs. ~10.7). In standard solvents (DMF/DCM), the amine is too weak to attack the active ester generated by HATU or EDC, leading to stalled reactions or oligomerization of the coupling agent.

The Solution: The HFIP Effect Hexafluoroisopropanol (HFIP) is not just a solvent here; it is a catalytic mediator . It acts as a strong hydrogen-bond donor (HBD) to the carbonyl oxygen of the electrophile (ester/acid chloride), increasing its electrophilicity enough to compensate for the amine's poor nucleophilicity.

Protocol: HFIP-Mediated Coupling

Use this when standard HATU/DMF conditions fail.

  • Solvent System: Mixture of DCM:HFIP (4:1) or pure HFIP (if solubility permits).

  • Base: Avoid strong bases that might react with HFIP. Use 2,6-Lutidine or minimal DIPEA .

  • Temperature: 25 °C to 50 °C (sealed tube recommended due to volatility).

Mechanism of Action:

HFIP_Mechanism HFIP HFIP Solvent (H-Bond Donor) Carbonyl Electrophile (Ester/Amide) HFIP->Carbonyl H-Bonding Complex Activated Complex (Increased Electrophilicity) Carbonyl->Complex Product Coupled Product Complex->Product Amine Fluorinated Amine (Weak Nucleophile) Amine->Complex Nucleophilic Attack

Figure 2: HFIP activates the carbonyl electrophile via hydrogen bonding, enabling attack by weak nucleophiles.

FAQ: Amide Couplings

Q: Can I use TFE (Trifluoroethanol) instead of HFIP? A: TFE is cheaper but less effective. HFIP is a stronger H-bond donor (


 = 1.96 for HFIP vs 1.51 for TFE). If cost is a driver, screen TFE, but HFIP is the gold standard for difficult couplings.

Q: My amine is a hydrochloride salt. Will it dissolve in DCM/HFIP? A: Often poorly. Tip: Pre-mix the amine salt and base (DIPEA) in a small amount of DMF or NMP until dissolved, then dilute with the DCM/HFIP mixture.

Part 3: Troubleshooting Reactions

The Issue: In Nucleophilic Aromatic Substitution (


), the rate-determining step is often the formation of the Meisenheimer complex.
  • Protic Solvents (MeOH, EtOH): Bad choice. They form a tight hydrogen-bond "cage" (solvation shell) around the amine's lone pair, further reducing its already low nucleophilicity.[2]

  • Non-Polar Solvents (Toluene): Bad choice. They cannot stabilize the charged transition state.

The Solution: Polar Aprotic Dipoles You need a solvent with a high dielectric constant to stabilize the transition state, but without H-bond donating ability to leave the amine "naked" and reactive.

Recommended Solvents:

  • DMSO (Dimethyl sulfoxide): The standard. Excellent stabilization of the Meisenheimer complex.

  • NMP (N-Methyl-2-pyrrolidone): Good alternative if higher temps (>120°C) are needed.

  • Sulfolane: For extreme high-temperature stability.

Data Comparison: Solvent Effects on Reactivity

Solvent ClassExampleDielectric Constant (

)
Effect on Fluorinated AmineSuitability for

Polar Protic Methanol33Deactivates (H-bonds to N lone pair)Low
Non-Polar Toluene2.4Destabilizes Transition StateVery Low
Polar Aprotic DMSO 47Activates (Leaves N naked, stabilizes TS)High
Fluorinated HFIP16.7Activates Electrophile (Special cases only)Medium

FAQ:


 Reactions 

Q: I am getting low conversion even in DMSO at 100°C. A: The fluoride inductive effect might be too strong.

  • Increase Concentration: Run the reaction at 1M - 2M concentration (high concentration favors bimolecular reactions).

  • Change Base: Switch from Carbonates (

    
    ) to soluble organic bases (DBU) or stronger inorganic bases (
    
    
    
    ) to ensure the amine is fully deprotonated if it's a salt.
Part 4: Handling & Volatility (The "Hidden" Yield Killer)

The Issue: Many fluorinated building blocks (e.g., 2,2,2-trifluoroethylamine, bp 37°C) are highly volatile. A common user error is "losing" the reagent during weighing or evaporation.

Handling Protocol:

  • Never Rotovap to Dryness: If your product is the free amine, do not use a rotary evaporator. Distill solvents carefully or use the amine as a solution.

  • Use HCl Salts: Always store and handle these amines as Hydrochloride salts. They are non-volatile solids.

  • Free-Basing In Situ: Do not free-base the amine in a separate step. Add the salt directly to the reaction vessel and release the free amine in situ using a stoichiometric amount of base (e.g.,

    
     or DIPEA).
    
References
  • Solvent Effects in Amidation: Colobert, F., & Wencel-Delord, J. (2016).[3] "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews.

  • HFIP Mechanism: Kuroda, Y. (2022). "Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions."[1] Chemical and Pharmaceutical Bulletin.

  • Physical Properties: NIST Chemistry WebBook. "2,2,2-Trifluoroethylamine - Thermochemical Data."[4]

  • SNAr Solvent Selection: ACS Green Chemistry Institute. "SNAr Solvents and Reagents Guide."[5]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amines

Fluorinated organic molecules are of paramount importance in medicinal chemistry and drug development. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a chiral amine that incorporates both a fluorine atom and a chlorophenyl group, making it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is crucial for its characterization, purity assessment, and structural elucidation in various research and development settings.

Predicted ¹H NMR Spectrum of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

The predicted ¹H NMR spectrum of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the diastereotopic methylene protons, and the amine protons. The analysis is based on the molecule's structure and the established principles of NMR spectroscopy.

Caption: Molecular structure of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.

Aromatic Region (H-2', H-3', H-5', H-6')

The 4-chlorophenyl group will give rise to a classic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).

  • H-3' and H-5': These protons are ortho to the chlorine atom. The chlorine atom is an ortho, para-director and is weakly deactivating.

  • H-2' and H-6': These protons are meta to the chlorine atom and ortho to the chiral side chain.

The signals are expected to appear as two doublets, each integrating to two protons. The protons closer to the electron-withdrawing chlorine atom (H-3' and H-5') are expected to be slightly downfield compared to the H-2' and H-6' protons. For chlorobenzene itself, the aromatic protons appear in the range of 7.14 to 7.43 ppm[1].

Methine Proton (H-2)

The methine proton (H-2) is at a chiral center and is deshielded by three electron-withdrawing groups: the fluorine atom, the 4-chlorophenyl ring, and the amino group. This will result in a significant downfield shift, likely in the range of δ 4.5-5.5 ppm.

The splitting pattern of this proton will be complex due to coupling with both the adjacent fluorine atom and the two diastereotopic methylene protons (H-1a and H-1b).

  • Coupling to Fluorine: A large geminal coupling (²JHF) is expected, typically in the range of 40-60 Hz, which will split the signal into a doublet.

  • Coupling to Methylene Protons: The methine proton will also couple to the two diastereotopic methylene protons (H-1a and H-1b) with different vicinal coupling constants (³JHH). This will further split each line of the doublet into a triplet (if the coupling constants are similar) or a doublet of doublets.

Therefore, the overall multiplicity of the H-2 signal is predicted to be a doublet of triplets or a more complex multiplet.

Methylene Protons (H-1a and H-1b)

Due to the adjacent chiral center (C-2), the two methylene protons (H-1a and H-1b) are diastereotopic.[2] This means they are in different chemical environments and will have different chemical shifts. They are expected to appear in the range of δ 2.8-3.5 ppm, being deshielded by the adjacent amino group and the chiral center.

Each of these protons will exhibit a distinct splitting pattern:

  • Geminal Coupling: They will couple to each other with a geminal coupling constant (²JHH).

  • Vicinal Coupling: Each will couple to the methine proton (H-2) with a different vicinal coupling constant (³JHH).

This will result in two separate signals, each appearing as a doublet of doublets .

Amine Protons (NH₂)

The two amine protons are expected to appear as a broad singlet in the range of δ 1.5-3.0 ppm. The chemical shift of amine protons is highly dependent on the solvent, concentration, and temperature. The signal can be confirmed by deuterium exchange; upon adding a drop of D₂O to the NMR sample, the NH₂ signal will disappear.[3]

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6'~7.3d³JHH ≈ 8
H-3', H-5'~7.4d³JHH ≈ 8
H-24.5 - 5.5dt or m²JHF ≈ 45-55, ³JHH ≈ 6-8
H-1a, H-1b2.8 - 3.5two dd²JHH ≈ 12-15, ³JHH ≈ 6-8
NH₂1.5 - 3.0br s-

graph "Spin_Spin_Coupling" {
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
H2[label="H-2"];
H1a [label="H-1a"];
H1b [label="H-1b"];
F [label="F", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H_Aromatic_ortho [label="H-2', H-6'"];
H_Aromatic_meta [label="H-3', H-5'"];

H2 -- F [label="²JHF", color="#EA4335"];
H2 -- H1a [label="³JHH"];
H2 -- H1b [label="³JHH"];
H1a -- H1b [label="²JHH", style=dashed];
H_Aromatic_ortho -- H_Aromatic_meta [label="³JHH"];

}

Caption: Predicted spin-spin coupling network for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.

Comparative Spectral Analysis

To better understand the influence of the fluorine and chlorine substituents, it is insightful to compare the predicted spectrum of the target molecule with its non-fluorinated and non-chlorinated analogs.

Comparison with 2-(4-Chlorophenyl)ethylamine

2-(4-Chlorophenyl)ethylamine lacks the fluorine atom at the C-2 position. The most significant differences in its ¹H NMR spectrum would be:

  • C-2 Proton: This would now be a methine proton of a -CH₂- group. Its signal would be significantly upfield compared to the target molecule, likely in the δ 2.5-3.0 ppm range. The large ²JHF coupling would be absent, and the signal would likely appear as a triplet, coupled to the two adjacent methylene protons.

  • C-1 Protons: The two methylene protons would also be shifted slightly upfield and would likely appear as a triplet, coupled to the C-2 proton.

Comparison with 2-Phenyl-2-fluoroethan-1-amine

This analog lacks the chlorine atom on the phenyl ring. The primary differences in its ¹H NMR spectrum would be observed in the aromatic region:

  • Aromatic Protons: Instead of the two doublets characteristic of a para-substituted ring, the spectrum would show a more complex multiplet in the δ 7.2-7.4 ppm region, integrating to five protons, which is typical for a monosubstituted benzene ring.

CompoundAromatic Protons (δ, ppm)C-2 Proton (δ, ppm)C-1 Protons (δ, ppm)Key Feature
2-(4-Chlorophenyl)-2-fluoroethan-1-amine (Predicted) Two doublets (~7.3-7.4)Doublet of triplets (4.5-5.5)Two doublet of doublets (2.8-3.5)Large ²JHF coupling
2-(4-Chlorophenyl)ethylamine Two doublets (~7.2)Triplet (2.5-3.0)Triplet (2.9-3.2)Absence of H-F coupling
2-Phenyl-2-fluoroethan-1-amine (Predicted) Multiplet (~7.2-7.4)Doublet of triplets (4.5-5.5)Two doublet of doublets (2.8-3.5)Monosubstituted aromatic pattern

Experimental Protocol for ¹H NMR Analysis

For reliable and reproducible results, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the amine sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If the sample is a hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more appropriate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Acquisition & Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Add_Standard Add Internal Standard Filter->Add_Standard Acquire Acquire FID Add_Standard->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: A typical experimental workflow for ¹H NMR analysis.

NMR Data Acquisition
  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline for accurate integration.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking and Coupling Constant Measurement: Identify the peak positions and measure the coupling constants (J-values) in Hertz (Hz).

Conclusion

The ¹H NMR spectrum of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is predicted to be rich in information, with characteristic signals that reflect its unique structural features. The presence of a chiral center and a fluorine atom leads to diastereotopic protons and a large H-F coupling, respectively, which are key diagnostic features. By comparing its predicted spectrum with those of its non-fluorinated and non-chlorinated analogs, the significant influence of these substituents on chemical shifts and splitting patterns is highlighted. This guide provides a comprehensive framework for the analysis and interpretation of the ¹H NMR spectrum of this important class of molecules, aiding researchers in their synthetic and medicinal chemistry endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Brugel, W. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Heyden.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Content Type: Technical Comparison & Application Guide Audience: Senior Bioanalytical Scientists, Forensic Toxicologists, and DMPK Researchers.

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (hereafter referred to as 2-Cl-2-F-PEA ). As a halogenated phenethylamine derivative, this molecule presents unique fragmentation challenges compared to its non-fluorinated analogs.

The presence of the


-fluorine atom introduces a distinct neutral loss channel (HF, 20 Da)  and alters the electronic stability of the benzylic position. This guide compares the MS/MS performance of 2-Cl-2-F-PEA against standard alternatives (4-Chlorophenethylamine and 4-Chloroamphetamine) to establish diagnostic protocols for its unambiguous identification in complex biological matrices.

Structural Analysis & Theoretical Fragmentation

Understanding the fragmentation logic is prerequisite to interpreting the spectra. The molecule features three critical diagnostic moieties:

  • Primary Amine: Directs

    
    -cleavage and protonation (
    
    
    
    ).
  • 
    -Fluorine:  Induces specific neutral loss of Hydrogen Fluoride (HF) and modifies the stability of the resulting carbocation.
    
  • 4-Chlorophenyl Ring: Provides a definitive isotopic signature (

    
    ).
    
Mechanistic Pathways (ESI-MS/MS)

In Electrospray Ionization (ESI), the protonated molecular ion


 (

174) undergoes two competing pathways:
  • Path A: Ammonia Loss (Common to PEAs): Inductive cleavage of the C-N bond yields a phenethyl carbocation.

    
    
    
  • Path B: Hydrogen Fluoride Elimination (Specific to

    
    -F): 
    Driven by the high electronegativity of fluorine and the formation of a conjugated styrene-like system.
    
    
    
    
    Note: This pathway is often absent in non-fluorinated analogs, making it a high-specificity transition.

Comparative Performance Analysis

The following table contrasts the MS characteristics of 2-Cl-2-F-PEA with its closest structural analogs.

Table 1: Diagnostic Ion Comparison (ESI Positive Mode)

FeatureTarget: 2-Cl-2-F-PEA Analog 1: 4-Chlorophenethylamine Analog 2: 4-Chloroamphetamine
Structure

-Fluoro, Primary Amine
Non-fluorinated

-Methyl, Non-fluorinated
Precursor

174.05 156.06170.07
Base Peak (Low CE)

157 (-NH

)

139 (-NH

)

153 (-NH

)
Diagnostic Fragment

154 (-HF)
None (No F)

119 (Loss of NH

+ Cl)

-Cleavage (Immonium)

30 (

)

30 (

)

44
(

)
Isotope Ratio (A+2) ~32% (1 Cl)~32% (1 Cl)~32% (1 Cl)
Specificity Rating High (Due to HF loss)ModerateModerate
Key Differentiators:
  • The "HF Shift": The loss of 20 Da is unique to the fluorinated species. 4-Chlorophenethylamine only loses NH

    
     (17 Da).[1]
    
  • Regioisomerism: 2-Cl-2-F-PEA is isobaric with ring-fluorinated chlorophenethylamines. However, ring-fluorinated isomers do not readily lose HF because the C-F bond is on the aromatic ring (bond energy too high). The observation of the -20 Da neutral loss confirms the fluorine is on the alkyl chain (aliphatic).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.

Methodology: LC-ESI-MS/MS

  • Sample Preparation:

    • Dilute stock to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Validation Step: Prepare a "Blank" (solvent only) to rule out carryover.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: Acidic pH ensures full protonation of the primary amine (

      
      ).
      
  • MS Source Parameters (Generic ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (Low) / 50 V (High).

    • Collision Energy (CE): Ramp 10–40 eV.

  • Data Acquisition & Validation:

    • Scan 1 (Full Scan): Verify

      
       at 
      
      
      
      174.0 and the
      
      
      isotope at 176.0 (Intensity ~33% of base).
    • Scan 2 (Product Ion): Select 174.0. Look for

      
       157 (-NH
      
      
      
      ) and
      
      
      154 (-HF).
    • Self-Check: If

      
       154 is absent at high CE, suspect the ring-fluorinated isomer (e.g., 2-fluoro-4-chlorophenethylamine).
      

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for 2-Cl-2-F-PEA.

G Figure 1: ESI-MS/MS Fragmentation Pathways of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine M_Ion Precursor Ion [M+H]+ m/z 174 (Cl Isotope Pattern) Frag_NH3 Fragment A: [M-NH3]+ m/z 157 (Chlorofluoro-phenethyl cation) M_Ion->Frag_NH3 - NH3 (17 Da) Primary ESI Path Frag_HF Fragment B: [M-HF]+ m/z 154 (Chloro-enamine species) M_Ion->Frag_HF - HF (20 Da) Diagnostic for Beta-F Frag_Alpha Fragment C: Immonium Ion m/z 30 (CH2=NH2+) M_Ion->Frag_Alpha Alpha Cleavage (High Energy) Frag_Styrene Fragment D: Chlorostyrene Cation m/z 137 (Loss of NH3 then HF) Frag_NH3->Frag_Styrene - HF (20 Da) Frag_HF->Frag_Styrene - NH3 (17 Da)

Figure 1: The diagram highlights the dual-loss pathways.[1][2][3][4] Note that the convergence to m/z 137 (Chlorostyrene cation) can occur via either intermediate, but the direct -HF step (green node) is the key differentiator from non-fluorinated analogs.

References

  • NIST Mass Spectrometry Data Center. (2025).[5] Mass Spectrum of 4-Chlorophenethylamine. National Institute of Standards and Technology. Available at: [Link]

  • Kusano, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[6] Organic Mass Spectrometry. Available at: [Link]

  • PubChem Compound Summary. (2025). 2-(4-Chlorophenyl)ethylamine.[5] National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Phenethylamines

[1]

Executive Summary

This guide provides a technical comparison of fluorinated phenethylamines against their non-fluorinated or alternative-halogenated counterparts. In medicinal chemistry, fluorine is often described as a "bioisostere" of hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H). However, its extreme electronegativity and the strength of the C-F bond (approx. 485 kJ/mol) introduce profound changes in pharmacodynamics (PD) and pharmacokinetics (PK).

Key Insight: The impact of fluorination is non-linear. In the amphetamine scaffold, para-fluorination shifts selectivity toward serotonin (SERT) release. In the 2C (psychedelic) scaffold, para-fluorination often reduces potency compared to heavier halogens (Br, I) due to insufficient steric occupancy of the 5-HT2A hydrophobic pocket, unless compensated by N-benzyl substitution (e.g., NBOMes).

Physicochemical & Metabolic Impact of Fluorination[2][3][4]

Before analyzing specific biological targets, it is essential to understand the fundamental molecular alterations caused by fluorine substitution.

Metabolic Blocking (Para-Hydroxylation)

Non-fluorinated phenethylamines (e.g., Amphetamine) are primarily metabolized via CYP450-mediated para-hydroxylation.

  • Mechanism: The C-H bond at the 4-position is the metabolic "soft spot."

  • Fluorine Effect: Substituting this hydrogen with fluorine creates a C-F bond that is metabolically inert to CYP450 oxidation. This forces metabolism into alternative, slower pathways (e.g., deamination or side-chain oxidation), often altering the compound's half-life (

    
    ).
    
Electronic Effects (pKa and Lipophilicity)
  • Lipophilicity (LogP): Fluorination generally increases lipophilicity compared to hydrogen, facilitating Blood-Brain Barrier (BBB) penetration. However, it is less lipophilic than Chlorine, Bromine, or Iodine.

  • Basicity (pKa): The electron-withdrawing nature of fluorine (inductive effect) reduces the electron density of the aromatic ring. If the fluorine is close to the amine (e.g., beta-fluorination), it can significantly lower the pKa of the amine, reducing protonation at physiological pH and altering transporter affinity.

Case Study A: The Amphetamine Scaffold (Transporter Selectivity)

This section compares Amphetamine (non-fluorinated) with 4-Fluoroamphetamine (4-FA) .[1][2][3]

Pharmacodynamic Shift

Amphetamine is a selective releaser of Dopamine (DA) and Norepinephrine (NE). The addition of a fluorine atom at the para-position (4-FA) drastically increases affinity for the Serotonin Transporter (SERT), shifting the drug profile from a pure stimulant to an "entactogen" (MDMA-like).

Table 1: Transporter Inhibition Profiles (


 values in nM)
CompoundDAT

(DA)
NET

(NE)
SERT

(5-HT)
DAT/SERT RatioClassification
Amphetamine ~40 nM~15 nM>1,000 nM< 0.04Selective Stimulant
4-FA ~770 nM~420 nM~6,800 nM*~0.11Mixed Stimulant/Entactogen
MDMA (Ref)~380 nM~460 nM~1,200 nM~0.31Entactogen

> Note: While

ratio
Mechanism of Action

The 4-fluoro substituent alters the transporter substrate profile. While Amphetamine is a poor substrate for SERT, 4-FA induces 5-HT release more effectively. This is distinct from 4-Chloroamphetamine (4-CA), which is highly neurotoxic; 4-FA does not show the same level of long-term serotonin depletion, suggesting the C-F bond stability prevents the formation of reactive quinone metabolites associated with 4-CA/4-IA toxicity.

Case Study B: The 2C Scaffold (5-HT2A Receptor Affinity)

This section compares 2C-H (unsubstituted), 2C-F (fluorinated), and 2C-B (brominated).

The Hydrophobic Pocket Anomaly

In the 5-HT2A receptor, the binding site for the 4-position of the phenethylamine ring is a hydrophobic pocket.

  • 2C-B (Bromo): Bromine is large and lipophilic. It fills this pocket perfectly, stabilizing the active conformation. (

    
     nM).
    
  • 2C-F (Fluoro): Fluorine is small (isostere of H). It fails to fill the hydrophobic pocket. Furthermore, its high electronegativity reduces the electron density of the aromatic ring, which disrupts pi-stacking interactions within the receptor active site.

  • Result: 2C-F is significantly less potent than 2C-B. Shulgin reported 2C-F as largely inactive at doses up to 250mg, whereas 2C-B is active at 12-24mg.

The NBOMe Exception

When the N-benzyl moiety is added (e.g., 25F-NBOMe ), the binding mode changes. The N-benzyl group interacts with a different region of the receptor, anchoring the molecule so strongly that the suboptimal 4-fluoro substituent becomes irrelevant. 25F-NBOMe is a sub-nanomolar agonist (

Experimental Protocols

Protocol A: Monoamine Transporter Uptake/Release Assay

Purpose: To determine if a fluorinated analog acts as a reuptake inhibitor or a substrate-based releaser.

  • Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.[4]

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
    
  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% ascorbic acid (to prevent monoamine oxidation).

  • Uptake Inhibition:

    • Incubate cells with test compound (e.g., 4-FA) for 10 min.

    • Add radiolabeled substrate (

      
      DA, 
      
      
      NE, or
      
      
      5-HT) at
      
      
      concentration.
    • Incubate 10 min at 37°C.

    • Terminate by rapid washing with ice-cold buffer. Lyse cells and count via liquid scintillation.

  • Release Assay:

    • Pre-load cells with

      
      monoamine for 20 min. Wash excess.
      
    • Add test compound. Incubate 10 min.

    • Measure radioactivity in the supernatant (released fraction) vs. lysate (retained fraction).

  • Data Analysis: Plot dose-response curves to derive

    
     (inhibition) or 
    
    
    (release).
Protocol B: Metabolic Stability (Microsomal Assay)

Purpose: To verify the metabolic blocking effect of the C-F bond.

  • System: Pooled human liver microsomes (HLM).

  • Reaction Mix: 1 mg/mL microsomal protein, 10 µM test compound (Amphetamine vs. 4-FA), in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    determines
    
    
    .
    • Expectation: 4-FA should show slower intrinsic clearance than Amphetamine due to blocked para-hydroxylation.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic when fluorinating a phenethylamine core.

SAR_LogicCorePhenethylamine CorePos44-Position (Para)Core->Pos4PosBetaBeta-PositionCore->PosBetaEffect_AmpAmphetamine Scaffold(No N-benzyl)Pos4->Effect_AmpEffect_2C2C Scaffold(2,5-dimethoxy)Pos4->Effect_2CResult_pKaReduced Basicity(Lower Transport)PosBeta->Result_pKaInductive EffectResult_SERTIncreased SERT Affinity(Entactogenic Shift)Effect_Amp->Result_SERT4-FA vs AmphetamineResult_MetaBlocked Metabolism(Prolonged t1/2)Effect_Amp->Result_MetaC-F StabilityResult_LowPotReduced Potency(Poor Hydrophobic Fit)Effect_2C->Result_LowPot2C-F vs 2C-B

Figure 1: SAR Decision Tree illustrating the divergent effects of fluorination on Amphetamine vs. 2C scaffolds.

Visualizing the Experimental Workflow

WorkflowStartStart: Fluorinated AnalogBindingRadioligand Binding(Ki Determination)Start->BindingCheck_5HT2ATarget: 5-HT2A?Binding->Check_5HT2ACheck_TransTarget: DAT/SERT?Binding->Check_TransFunctionalFunctional Assay(Ca2+ Flux / Release)Outcome_AgonistAgonist Potency (EC50)(e.g., 25F-NBOMe)Functional->Outcome_AgonistOutcome_ReleaseRelease Ratio (DA/5-HT)(e.g., 4-FA)Functional->Outcome_ReleaseCheck_5HT2A->FunctionalIf Ki < 100nMCheck_Trans->FunctionalUptake vs Release

Figure 2: Screening workflow to categorize novel fluorinated phenethylamines.

References

  • Rickli, A., et al. (2015). "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones."[4][5] European Neuropsychopharmacology.[5] Link

  • Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis. Link

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link

  • Rickli, A., et al. (2015). "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines."[6][7] Neuropharmacology. Link

  • Shulgin, A., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press.

Crystal structure determination of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the structural determination of novel chiral amines, using 2-(4-Chlorophenyl)-2-fluoroethan-1-amine as a case study. This document compares primary and alternative methodologies, offering field-proven insights for researchers in crystallography and drug development.

Introduction: The Structural Imperative of Chiral Fluoroamines

In medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates molecular interactions, binding affinities to biological targets, and ultimately, therapeutic efficacy and safety. 2-(4-Chlorophenyl)-2-fluoroethan-1-amine represents a class of chiral fluorinated amines, which are valuable building blocks in the synthesis of pharmaceuticals. The introduction of fluorine can significantly alter a molecule's metabolic stability and binding properties. Therefore, unambiguous determination of its solid-state structure is not merely an academic exercise but a critical step in any rational drug design pipeline.

This guide provides a comprehensive overview of the gold-standard method for crystal structure determination—Single-Crystal X-ray Diffraction (SC-XRD). It further compares this technique with alternative and complementary methods, offering a decision-making framework for researchers facing different experimental challenges.

Primary Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically transformed into a 3D model of the electron density, and thus the atomic positions.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure via SC-XRD is a multi-stage process, where the quality of the outcome at each step is contingent upon the success of the preceding one.

cluster_prep Sample Preparation cluster_exp Experiment & Analysis synthesis 1. Synthesis & Purification crystallization 2. Crystal Growth synthesis->crystallization High Purity Sample (>99%) data_collection 3. X-ray Data Collection crystallization->data_collection Suitable Single Crystal structure_solution 4. Structure Solution & Refinement data_collection->structure_solution Diffraction Pattern validation 5. Validation & Interpretation structure_solution->validation Structural Model final_output Final Structure (CIF) validation->final_output

Figure 1: The workflow for determining a crystal structure using single-crystal X-ray diffraction (SC-XRD).

Step 1: Synthesis and Purification

  • Objective: To obtain a chemically pure (>99%) sample of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine. The presence of impurities can inhibit crystallization or lead to disordered structures.

  • Protocol:

    • Synthesis: A plausible route involves the asymmetric reduction of a corresponding fluorinated acetophenone precursor.

    • Purification: The crude product should be purified using flash column chromatography on silica gel.

    • Purity Confirmation: The purity of the final compound must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Step 2: Crystal Growth

  • Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (well-ordered, without significant defects).

  • Rationale: The choice of crystallization method is often empirical. For a small, moderately polar molecule like the target amine, slow evaporation and vapor diffusion are excellent starting points.

  • Protocol (Slow Evaporation):

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Use a solvent system where the compound is soluble but not excessively so. A mixture of solvents can also be effective.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

Step 3: X-ray Data Collection

  • Objective: To collect a complete and high-quality set of diffraction data from the single crystal.

  • Protocol:

    • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.

    • Data Collection: The crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

    • The instrument software (e.g., programs from Bruker, Rigaku) is used to run a data collection strategy that measures the intensities of thousands of diffraction spots at various crystal orientations.

Step 4: Structure Solution and Refinement

  • Objective: To convert the raw diffraction data into a chemically sensible atomic model.

  • Rationale: The diffraction pattern provides the intensities of the reflections, but not their phases. This is the "phase problem" in crystallography. Direct methods or Patterson methods are used to find an initial solution.

  • Protocol using Olex2 software with SHELX solvers:

    • Data Reduction: The raw data is processed to correct for experimental factors and produce a reflection file.

    • Structure Solution: The shelxt program is typically used to solve the structure, which provides an initial model of the atomic positions.

    • Structure Refinement: The model is then refined using shelxl. This is an iterative process of least-squares refinement where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic parameters (positions, displacement parameters) are adjusted to improve the fit. Hydrogen atoms are typically placed in calculated positions.

Step 5: Validation and Interpretation

  • Objective: To ensure the final structural model is accurate and chemically correct.

  • Protocol:

    • CheckCif Analysis: The final Crystallographic Information File (CIF) is validated using the checkCIF service from the International Union of Crystallography (IUCr), which flags potential issues or errors.

    • Figure of Merit Analysis: Key metrics are examined:

      • R1: Should typically be < 5% for a good quality structure.

      • wR2: Should typically be < 15%.

      • Goodness-of-Fit (GooF): Should be close to 1.0.

    • Structural Interpretation: The final model is analyzed for bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide insights into the molecule's conformation and packing in the solid state.

**Comparative Analysis: Alternative and Compl

Comparative Guide: Chiral HPLC Separation of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine presents a specific chromatographic challenge due to the coexistence of a basic primary amine and an electronegative fluorine atom at the benzylic position. This guide compares the three most effective methodologies for resolving this racemate: Crown Ether Phase (Crownpak) , Immobilized Polysaccharide Phase (Chiralpak IA) , and Pre-column Derivatization .

While polysaccharide columns are the industry workhorse, Crown Ether columns (Crownpak CR-I) are identified here as the superior "Precision Tool" for this specific primary amine, offering higher selectivity through host-guest complexation.

Part 1: Molecular Context & Separation Challenge

The Analyte
  • Structure: A primary amine with a benzylic chiral center substituted by a fluorine atom and a 4-chlorophenyl group.

  • Chemical Behavior:

    • Basicity: The primary amine (

      
      ) is highly basic (
      
      
      
      ). On traditional silica-based columns, this leads to severe peak tailing due to interaction with residual silanols.
    • Fluorine Effect: The

      
      -fluorine atom creates a strong dipole but is isosteric to hydrogen/hydroxyl groups, making steric discrimination difficult for some selectors.
      
The Core Challenge

Standard normal-phase methods often fail to resolve the free amine due to peak broadening. The separation strategy must either mask the amine (derivatization), suppress ionization (basic additives), or exploit the ammonium ion (acidic mobile phases with Crown Ethers).

Part 2: Comparative Analysis of Methodologies

Option A: Crown Ether CSP (The "Gold Standard" for Primary Amines)

Product: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated). Mechanism: The chiral crown ether (18-crown-6 derivative) forms a host-guest inclusion complex specifically with the ammonium ion (


) of the analyte.
  • Pros:

    • Specificity: Designed exclusively for primary amines.

    • Resolution: Often achieves baseline separation (

      
      ) where other columns show partial overlap.
      
    • Solubility: Works in reversed-phase conditions (aqueous/MeOH/ACN).

  • Cons:

    • Capacity: Lower loading capacity compared to polysaccharides.

    • Mobile Phase: Requires strongly acidic conditions (pH 1–2) using Perchloric Acid (

      
      ), which is hazardous and corrosive to LC systems.
      
Option B: Immobilized Polysaccharide CSP (The "Robust Generalist")

Product: Daicel CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica). Mechanism: Multimodal interaction (H-bonding,


, dipole-dipole) in the chiral grooves of the amylose polymer.
  • Pros:

    • Solvent Flexibility: Immobilization allows the use of "forbidden" solvents (DCM, THF, MtBE) to optimize solubility and selectivity.

    • Scalability: Excellent loading capacity for preparative separations.[1]

  • Cons:

    • Tailing Risk: Requires basic additives (DEA/TEA) to suppress amine tailing.

    • Selectivity: The small size of the Fluorine atom may result in lower selectivity compared to bulky substituents.

Option C: Pre-Column Derivatization (The "High-Sensitivity" Alternative)

Reagent: Marfey’s Reagent (FDAA) or GITC. Mechanism: Covalent attachment of a chiral tag converts enantiomers into diastereomers, separable on standard achiral C18 columns.

  • Pros:

    • Detection: Adds a strong UV chromophore (useful if the chlorophenyl signal is weak or interfered with).

    • Cost: Uses standard C18 columns.

  • Cons:

    • Workflow: Increases sample prep time; kinetic resolution issues can skew enantiomeric excess (ee) calculations.

Part 3: Experimental Protocols

Protocol A: Crown Ether Method (Recommended for Analytical Purity)

This method exploits the specific binding of the ammonium form.

  • Column: CROWNPAK CR-I(+) (

    
    ).
    
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.0 to 2.0) / Acetonitrile (85:15 v/v).
    
    • Note: Prepare pH 1.5

      
       by adding approx. 
      
      
      
      of
      
      
      to
      
      
      water.
  • Temperature: 10°C to 25°C . (Lower temperature significantly increases resolution on Crown phases).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 220 nm (or 254 nm).

  • Sample Prep: Dissolve sample in mobile phase. Ensure the amine is fully protonated.

Protocol B: Immobilized Polysaccharide Method (Recommended for Scale-up)

This method uses normal phase conditions with basic suppression.

  • Column: CHIRALPAK IA (

    
    ).
    
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Optimization: If retention is too low, switch Ethanol to 2-Propanol.

  • Temperature: 25°C.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm.

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    .[2] If tailing persists, increase DEA to 0.2%.

Part 4: Data Summary & Comparison

The following table summarizes expected performance metrics based on class behavior for


-fluoroamines.
MetricCrownpak CR-I(+)Chiralpak IADerivatization (C18)
Selectivity (

)
1.3 – 1.6 (High)1.1 – 1.3 (Moderate)1.2 – 1.5 (High)
Resolution (

)
> 2.5 1.5 – 2.0> 3.0
Tailing Factor 1.0 – 1.2 (Symmetric)1.3 – 1.6 (Potential tailing)1.0 – 1.1
Analysis Time 15 – 25 min10 – 15 min30 min + Prep time
Robustness Sensitive to TempVery RobustRobust

Part 5: Visualizations

Diagram 1: Method Selection Workflow

A logical decision tree for selecting the optimal separation path.

MethodSelection Start Target: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine CheckScale Determine Scale & Goal Start->CheckScale Analytical Analytical / QC Purity CheckScale->Analytical High Purity Check Prep Preparative / Isolation CheckScale->Prep Isolate grams CrownPath Method A: CROWNPAK CR-I(+) (Acidic Mobile Phase) Analytical->CrownPath PolyPath Method B: CHIRALPAK IA (Normal Phase + DEA) Prep->PolyPath CrownMech Mechanism: Host-Guest (Specific to Primary Amine) CrownPath->CrownMech PolyMech Mechanism: H-Bond/Steric (General Interaction) PolyPath->PolyMech ResultA High Selectivity (α > 1.3) Low Capacity CrownMech->ResultA ResultB High Capacity Moderate Selectivity PolyMech->ResultB

Caption: Decision matrix for selecting between Crown Ether (Analytical precision) and Polysaccharide (Preparative scale) methods.

Diagram 2: Crown Ether Recognition Mechanism

Visualizing the specific "Host-Guest" interaction that makes Method A superior for primary amines.

CrownMechanism cluster_conditions Required Conditions Ammonium Ammonium Ion (R-NH3+) Crown Crown Ether Selector (18-Crown-6 moiety) Ammonium->Crown 3-Point H-Bonding Complex Host-Guest Complex (Stable) Crown->Complex F_Atom Fluorine Atom (Steric/Dipole) F_Atom->Crown Steric Fit/Repulsion Elution Differential Elution (Enantioseparation) Complex->Elution Acid Acidic pH (HClO4) Acid->Ammonium Protonation LowTemp Low Temp (<25°C)

Caption: Mechanistic view of the Crown Ether column interaction. The ammonium ion nests within the ether ring, while the Fluorine atom dictates the steric fit.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link][3]

  • Hirose, T., et al. (2023). "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley Analytical Science. Retrieved from [Link]

  • Péter, A., et al. (2001).[4] "High-performance liquid chromatographic enantioseparation of beta-amino acids." Journal of Chromatography A, 926(2), 229-238.[4] Retrieved from [Link]

  • Chiral Technologies. Chiral Selector Application Guide: Primary Amines. Retrieved from [Link]

  • Bhushan, R., et al. (2009).[5] "Reversed-phase high performance liquid chromatographic separation of diastereomers of beta-amino alcohols...". Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of C-F Bonds in Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Problem" in Forensics

The rapid proliferation of New Psychoactive Substances (NPS) has introduced a specific analytical challenge: the regioselective identification of fluorinated phenethylamines. In drug development and forensic analysis, distinguishing between positional isomers (e.g., 2-fluoromethamphetamine vs. 4-fluoromethamphetamine) is critical because their pharmacological potency and legal status often differ.

While Mass Spectrometry (MS) is the industry standard for molecular weight determination, it frequently struggles to differentiate positional isomers due to identical fragmentation patterns. Infrared (IR) Spectroscopy , specifically Fourier Transform Infrared (FTIR) spectroscopy, serves as the definitive tool for this characterization. This guide details the detection of the Carbon-Fluorine (C-F) bond and the use of the "fingerprint region" to resolve structural ambiguity where other techniques fail.

The Physics of the C-F Bond

To effectively characterize fluorinated compounds, one must understand the vibrational physics that make the C-F bond unique in IR spectroscopy.

  • Dipole Moment: The C-F bond is the most polar covalent bond in organic chemistry. This large dipole moment results in a significant change in dipole during stretching vibrations, leading to intense IR absorption bands .

  • Reduced Mass: Fluorine is relatively light (19 amu) compared to other halogens like Chlorine (35.5 amu) or Bromine (80 amu). This places the C-F stretching frequency in the 1000–1400 cm⁻¹ range, significantly higher than C-Cl (600–800 cm⁻¹).

  • The "Masking" Effect: Because the C-F stretch falls within the fingerprint region, it often overlaps with C-C and C-O stretches. Successful characterization requires looking beyond the primary stretch to the C-H out-of-plane (oop) bending vibrations (600–900 cm⁻¹) to confirm the substitution pattern (ortho, meta, or para).

Comparative Analysis: IR vs. Alternatives

The following table objectively compares FTIR against alternative analytical techniques for the specific application of characterizing fluorinated phenethylamines.

FeatureFTIR (ATR) Raman Spectroscopy GC-MS NMR (¹⁹F)
Primary Detection Dipole change (Functional Groups)Polarizability change (Backbone)Mass-to-Charge Ratio (Fragmentation)Magnetic Spin Environment
C-F Bond Specificity High (Very strong absorption)Low (Weak scattering for polar bonds)N/A (Indirect via mass loss)Definitive (Gold Standard)
Isomer Differentiation Excellent (Distinct fingerprint patterns)Good (Distinct lattice modes)Poor (Identical fragmentation)Excellent
Sample Prep Minimal (Solid/Liquid direct)None (Through packaging)High (Dissolution/Derivatization)High (Deuterated solvents)
Throughput High (<1 min/sample)High (<1 min/sample)Low (15-30 min/sample)Low
Cost/Maintenance LowLowMediumVery High
SWGDRUG Category Category A (Selectivity: High)Category ACategory ACategory A

Senior Scientist Insight: While ¹⁹F-NMR is the absolute structural truth, it is impractical for high-throughput screening. GC-MS is the workhorse for quantification but fails at isomer identification. FTIR is the optimal balance , offering Category A selectivity with the speed required for routine analysis.

Experimental Protocol: ATR-FTIR Characterization

This protocol utilizes Attenuated Total Reflectance (ATR), the preferred sampling method for forensic drug analysis due to its speed and lack of sample preparation (avoiding KBr pellet creation).

Workflow Diagram

FTIR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing Step1 Instrument Warm-up (>30 mins) Step2 Crystal Cleaning (Isopropanol) Step1->Step2 Step3 Background Scan (Ambient Air) Step2->Step3 Step4 Sample Deposition (Cover Crystal) Step3->Step4 Step5 Apply Pressure (High Torque) Step4->Step5 Step6 Acquire Spectrum (4000-600 cm⁻¹) Step5->Step6 Step7 ATR Correction Step6->Step7 Step8 Baseline Correction Step7->Step8 Step9 Peak Picking Step8->Step9

Figure 1: Standardized ATR-FTIR workflow for solid phenethylamine samples.

Detailed Methodology
  • Instrument Setup:

    • Crystal Selection: Use a Diamond ATR crystal. Phenethylamines are often encountered as hydrochloride salts, which are hard and can scratch softer crystals like ZnSe.

    • Resolution: Set to 4 cm⁻¹ . Higher resolution (2 cm⁻¹) increases noise without adding significant value for solid-phase broad bands.

    • Scans: Accumulate 16 to 32 scans to optimize the Signal-to-Noise (S/N) ratio.

  • Sample Deposition & Pressure (Critical Step):

    • Place approximately 1-2 mg of the sample onto the center of the diamond crystal.

    • Causality: The C-F bond creates a rigid lattice in salt forms. You must apply maximum consistent pressure using the anvil. Poor contact results in a weak evanescent wave penetration, leading to low-intensity peaks in the fingerprint region (600-1500 cm⁻¹), effectively "hiding" the isomer-specific data.

  • Data Processing:

    • ATR Correction: Apply an ATR correction algorithm (software standard). ATR intensity is wavelength-dependent (stronger at lower wavenumbers). Uncorrected spectra will show distorted peak ratios compared to transmission library databases.

    • Baseline Correction: Use a multi-point linear baseline correction to flatten the spectrum, ensuring peak heights are accurate for library matching.

Data Interpretation: The "Fingerprint" Strategy[2][3]

Identifying the C-F bond is a two-step logic process: Confirmation of presence, followed by determination of position.

Step 1: The C-F Stretch (The "Flag")
  • Region: 1200–1250 cm⁻¹ (Aromatic C-F)

  • Appearance: Very strong, broad band.[1]

  • Differentiation:

    • C-F vs. C-N: The C-N stretch (amines) appears in a similar region (1000-1350 cm⁻¹) but is typically medium intensity. If the band is the strongest in the spectrum, it is likely C-F.

    • C-F vs. C-O: Phenethylamines (unless they are 2C-x series with methoxy groups) lack C-O bonds. If the molecule is a simple fluoroamphetamine (e.g., 4-FA), a massive peak here confirms fluorination.

Step 2: Isomer Differentiation (The "Map")

This is where IR outperforms Mass Spec. The position of the fluorine atom on the benzene ring alters the C-H Out-of-Plane (oop) Bending vibrations.

Isomer SubstitutionDiagnostic Region (cm⁻¹)Pattern Description
Ortho (2-position) 735–770 cm⁻¹Single strong band.
Meta (3-position) 690–710 cm⁻¹ & 750–810 cm⁻¹Two distinct bands (often 690 & 780).
Para (4-position) 800–860 cm⁻¹Single strong band (often ~830).
Decision Logic Diagram

Isomer_Logic Start Unknown Fluorinated Phenethylamine Spectrum CheckCF Check 1200-1250 cm⁻¹ Is there a dominant broad peak? Start->CheckCF NoCF Not Fluorinated (or obscured) CheckCF->NoCF No YesCF Fluorination Confirmed Proceed to Fingerprint CheckCF->YesCF Yes CheckPara Check 800-860 cm⁻¹ Single strong band? YesCF->CheckPara ResultPara Para-isomer (e.g., 4-FA) CheckPara->ResultPara Yes CheckOrtho Check 735-770 cm⁻¹ Single strong band? CheckPara->CheckOrtho No ResultOrtho Ortho-isomer (e.g., 2-FA) CheckOrtho->ResultOrtho Yes CheckMeta Check 690-710 & 750-810 cm⁻¹ Two bands? CheckOrtho->CheckMeta No CheckMeta->NoCF No Match ResultMeta Meta-isomer (e.g., 3-FA) CheckMeta->ResultMeta Yes

Figure 2: Logical decision tree for assigning regiochemistry in fluorinated phenethylamines.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. JSB Application Notes. Retrieved from [Link]

  • Martello, H. F., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. The Analyst. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic IR Absorption Frequencies of Organic Functional Groups. Retrieved from [Link]

Sources

Comparative Study of Lipophilicity in Chlorinated Fluoroamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated fluoroamines (CFAs) represent a specialized chemical space in drug discovery, leveraging the distinct physicochemical properties of both halogen atoms. While fluorine is often introduced to modulate pKa and metabolic stability, chlorine is utilized to enhance intrinsic lipophilicity and fill hydrophobic pockets.

This guide provides a comparative analysis of CFAs against their mono-halogenated and non-halogenated counterparts. It synthesizes experimental data to demonstrate that CFAs typically exhibit a "super-lipophilic" profile at physiological pH (7.4) . This is driven by a synergistic mechanism: fluorine-induced pKa reduction (increasing the fraction of neutral species) combined with chlorine-induced hydrophobic volume expansion.

Theoretical Framework: The Halogen Interplay

To predict the performance of CFAs, one must understand the distinct roles of the halogen substituents on the amine scaffold.

The "Push-Pull" Mechanism
  • Fluorine (The Electronic Modulator): Due to its high electronegativity (

    
    ), fluorine exerts a strong inductive effect (
    
    
    
    ). When placed
    
    
    or
    
    
    to an amine, it significantly lowers the pKa of the conjugate acid (often by 1.5–2.0 log units). This depression of basicity means that at pH 7.4, a larger percentage of the molecule exists in the neutral, membrane-permeable form.
  • Chlorine (The Lipophilic Anchor): Chlorine is larger (Van der Waals radius

    
     vs. 
    
    
    
    for F) and more polarizable. It contributes directly to the partition coefficient (
    
    
    ) through increased hydrophobic surface area and London dispersion forces.
Mechanism Visualization

The following diagram illustrates how CFAs achieve superior LogD


 values compared to alternatives.

CFA_Mechanism Substituent Halogen Substitution F_Effect Fluorine (-I Effect) Reduces pKa Substituent->F_Effect Cl_Effect Chlorine (Lipophilicity) Increases Intrinsic LogP Substituent->Cl_Effect Ionization Ionization Equilibrium (at pH 7.4) F_Effect->Ionization Shift to Neutral LogD Observed LogD (7.4) (Membrane Permeability) Cl_Effect->LogD Direct Contribution Neutral_Species Increased Neutral Fraction (Uncharged) Ionization->Neutral_Species Neutral_Species->LogD Dominant Contribution

Caption: Synergistic effect of Fluorine and Chlorine on observed lipophilicity (LogD).

Comparative Performance Analysis

The following data summarizes the physicochemical shifts observed when transforming a standard alkyl amine into a CFA. Data is derived from molecular matched pair (MMP) analyses and standard QSAR principles.

Comparative Data Table
ParameterAlkyl Amine (Ref)Fluoroamine (Analog)Chloroamine (Analog)Chlorinated Fluoroamine (CFA)
Structure R-CH₂-NH₂R-CHF-NH₂R-CHCl-NH₂R-CClF-NH₂
pKa (approx) ~10.5~8.5 - 9.0~9.0 - 9.5~7.5 - 8.0
Intrinsic LogP Base Value+0.1 to +0.3+0.6 to +0.8+0.8 to +1.1
LogD (pH 7.4) Low (mostly ionized)ModerateHighVery High
Metabolic Stability Low (N-dealkylation)High (C-F bond strength)ModerateHigh (Blocked metabolic soft spot)
Key Insights
  • CFA vs. Fluoroamines: CFAs are significantly more lipophilic. While fluorine lowers pKa, it does not add substantial hydrophobic bulk. The addition of chlorine to a fluoroamine typically increases LogD by ~0.45 log units .

  • CFA vs. Chloroamines: CFAs often exhibit higher permeability (LogD) despite similar intrinsic lipophilicity to chloroamines. This is because the additional fluorine atom further suppresses the pKa, ensuring the molecule is less ionized at physiological pH.

  • Bioisosterism: The CFA motif is an effective bioisostere for the methoxy group (-OCH₃) or the trifluoromethyl group (-CF₃), often providing a better balance of solubility and permeability.

Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

High-Throughput LogD Determination (Chromatographic Method)

Traditional shake-flask methods are slow and prone to emulsion formation with amphiphilic amines. The following HPLC-based protocol is recommended for CFAs.

Principle: Retention time on a C18 column correlates with lipophilicity. A calibration curve using standards with known LogD values is used.

Workflow Diagram:

LogD_Protocol Start Sample Preparation (10 mM in DMSO) HPLC HPLC Run Column: C18 (End-capped) Mobile Phase: MeOH/Buffer pH 7.4 Start->HPLC Standards Select Standards (Low to High LogD) Standards->HPLC Data Measure Retention Times (k') HPLC->Data Calib Construct Calibration Curve LogD = a * log(k') + b Data->Calib Calc Calculate CFA LogD Calib->Calc

Caption: Chromatographic LogD determination workflow for high-throughput screening.

Step-by-Step Protocol:

  • Preparation: Dissolve CFA and 5 reference standards (e.g., Benzylamine, Propranolol, Imipramine) in DMSO to 10 mM.

  • Mobile Phase: Prepare 20 mM Ammonium Acetate buffer (pH 7.4) saturated with octanol.[1] Mix with Methanol (60:40 v/v).

  • Column: Use a rapid-resolution C18 column (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Run: Isocratic elution at 1.0 mL/min. Inject 5 µL.

  • Validation: The

    
     of the calibration curve (Reference LogD vs. Log k') must be >0.95. If lower, recalibrate pH or replace column.
    
pKa Determination (Potentiometric Titration)

Accurate LogD prediction requires precise pKa values.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Conditions: Titrate 0.5 mg of CFA in 0.15 M KCl (ionic strength mimic) from pH 2 to pH 12.

  • Data Analysis: Use the Bjerrum plot to identify the inflection point. For CFAs, expect pKa values between 7.0 and 8.5.

Case Study: CNS Penetration Optimization

Context: A drug discovery campaign for a PDE9 inhibitor (CNS target) faced issues with low brain penetration due to high basicity (pKa ~9.8) of a pyrrolidine moiety.

Intervention:

  • Original: Unsubstituted pyrrolidine. LogD = 0.5. Brain/Plasma ratio (Kp) = 0.1 (Poor).

  • Modification 1 (Fluorination): 3-fluoropyrrolidine. pKa dropped to 8.2. LogD increased to 1.1. Kp improved to 0.4.

  • Modification 2 (Chlorination + Fluorination): 3-chloro-4-fluoropyrrolidine (CFA analog).

    • Result: pKa dropped further to 7.6. Intrinsic lipophilicity increased.

    • Outcome: LogD = 2.1. Brain/Plasma ratio (Kp) = 1.2 (Excellent).

References

  • Comparison of physical properties of chlorinated and fluorinated compounds. Chemical Science, 2026.

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 2024.

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Journal of Medicinal Chemistry, 2020.

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie, 2023.

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl Groups. CHIMIA, 2014.

Sources

Confirming absolute configuration of chiral 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Absolute Configuration Assignment of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Executive Summary The unambiguous assignment of absolute configuration for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine poses a specific stereochemical challenge due to the isosteric nature of fluorine and hydrogen, which can complicate enzymatic resolution and chiral chromatography. However, the presence of the chlorine atom and the primary amine functionality provides distinct handles for structural validation.

This guide details three orthogonal methodologies to assign the (


) or (

) configuration at the C2-position. While Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute benchmark due to the anomalous scattering of chlorine,

F NMR using Chiral Derivatizing Agents (CDAs) offers a rapid, high-throughput alternative with high confidence.

Part 1: Strategic Decision Framework

The following decision tree outlines the logical workflow for selecting the appropriate validation method based on sample state and purity.

Configuration_Workflow Start Target: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (Enantiopure Sample) Cryst Can the sample (or salt) be crystallized? Start->Cryst XRD Method A: Single Crystal XRD (Anomalous Scattering of Cl) Cryst->XRD Yes (Solid State) Deriv Is destructive derivatization acceptable? Cryst->Deriv No (Oil/Amorphous) NMR Method B: 19F NMR Mosher Analysis (Double Derivatization) Deriv->NMR Yes (High Throughput) VCD Method C: VCD Spectroscopy (Compare w/ DFT) Deriv->VCD No (Preserve Sample)

Figure 1: Decision matrix for selecting the absolute configuration determination method.

Part 2: Technical Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard (Direct Method)

Mechanism of Action: Standard X-ray diffraction yields a centrosymmetric solution where enantiomers are indistinguishable. To determine absolute configuration, one must exploit Resonant Scattering (Anomalous Dispersion) .

  • The Heavy Atom Advantage: The target molecule contains a Chlorine atom. Using Copper radiation (Cu K

    
    , 
    
    
    
    ), chlorine exhibits a significant anomalous scattering contribution (
    
    
    electrons).
  • Metric: The Flack Parameter (

    
    ) .
    
    • 
      : The structural model corresponds to the correct absolute configuration.
      
    • 
      : The model is the inverted image (wrong enantiomer).
      

Experimental Protocol:

  • Crystallization: The free base amine is likely an oil or low-melting solid. Convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt to induce crystallization.

    • Solvent System: Slow evaporation of Ethanol/Diisopropyl ether.

  • Data Collection: Collect a full sphere of data using Cu K

    
     radiation. (Mo K
    
    
    
    is often insufficient for Cl anomalous signal in small organic molecules).
  • Refinement: Refine the structure and calculate the Flack parameter using the Bijvoet pairs.

Confidence Criteria:

  • Flack parameter

    
     with standard uncertainty 
    
    
    
    .
Method B: F NMR Mosher Analysis

Status: High-Throughput / Solution Phase

Mechanism of Action: This method relies on the Double Derivatization of the primary amine with both (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid).
  • Why

    
    F?  The target molecule has a fluorine atom directly at the chiral center (
    
    
    
    to the nitrogen). The chemical shift of this fluorine is highly sensitive to the magnetic anisotropy of the MTPA phenyl group.
  • The Model: In the preferred conformer of the MTPA amide, the phenyl group of the CDA shields substituents on one side of the plane and deshields the other.

Experimental Protocol:

  • Derivatization:

    • Sample A: React 5 mg amine with (

      
      )-MTPA-Cl 
      
      
      
      Yields (
      
      
      )-MTPA amide.
    • Sample B: React 5 mg amine with (

      
      )-MTPA-Cl 
      
      
      
      Yields (
      
      
      )-MTPA amide.
    • Note: The configuration of the acid chloride is opposite to the resulting amide descriptor due to Cahn-Ingold-Prelog priority changes.

  • Spectroscopy: Acquire

    
    F NMR (proton-decoupled) for both amides in CDCl
    
    
    
    .
  • Analysis (

    
    ): 
    
    • Calculate

      
      .[1]
      
    • Crucial Step: Analyze the sign of the difference for the

      
      -Fluorine signal.
      
    • Interpretation: Construct a Newman projection. If the

      
      -F signal has a negative
      
      
      
      , it resides on the same side as the shielding phenyl group in the (
      
      
      )-amide conformer.

Visualization of Mosher Model:

Figure 2: Simplified Mosher model logic. The phenyl group shields the sector cis to it in the plane.

Method C: Vibrational Circular Dichroism (VCD)

Status: Non-Destructive / No Crystallization

Mechanism of Action: VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike electronic CD (UV/Vis), VCD probes the vibrational transitions of the whole molecule, providing a fingerprint rich in stereochemical information.[2]

Experimental Protocol:

  • Measurement: Dissolve ~5-10 mg of the amine in CDCl

    
    . Record the VCD spectrum (1000–1800 cm
    
    
    
    ).
  • Computation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict the VCD spectra for both (

    
    ) and (
    
    
    
    ) enantiomers.
  • Comparison: Overlay experimental and calculated spectra.

    • Key Bands: Look for the C-F stretch (~1000-1100 cm

      
      ) and the aromatic ring breathing modes.
      
    • Verdict: The correct enantiomer will show a 1:1 sign correspondence (positive peaks match positive, negative match negative).

Part 3: Comparative Analysis

The following table compares the operational parameters of the three methods for this specific fluorinated amine.

FeatureMethod A: SC-XRDMethod B:

F NMR (Mosher)
Method C: VCD
Primary Requirement Single Crystal (Salt form)Chemical DerivatizationDFT Calculation Capability
Sample Amount 1–5 mg (Recoverable)5–10 mg (Destructive)5–10 mg (Recoverable)
Time to Result 2–5 Days (Growth dependent)4–6 Hours24–48 Hours (Computation)
Confidence Level Absolute (100%) High (95%)High (90-95%)
Specific Advantage Direct visualization of structure; Cl atom provides strong signal.

F signal is distinct; no overlap with other signals.
No crystallization or chemical modification required.
Cost High (Instrument/Time)Low (Reagents)Medium (Instrument/Software)

Conclusion

For 2-(4-Chlorophenyl)-2-fluoroethan-1-amine :

  • Primary Recommendation: Attempt Method A (XRD) by forming the HCl salt. The presence of Chlorine makes this the most robust and indisputable method.

  • Secondary Recommendation: If crystals are unsuitable, Method B (

    
    F NMR)  is the superior choice over standard proton NMR due to the clarity of the fluorine signal and the proximity of the fluorine to the chiral center.
    

References

  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][5][6][7][8] Chemical Reviews, 104(1), 17–118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[2][6] Chirality, 15(9), 743–758. Link

  • Parsons, S. (2025).[9] Determination of absolute configuration using X-ray diffraction. University of Edinburgh School of Chemistry. Link

Sources

Safety Operating Guide

2-(4-Chlorophenyl)-2-fluoroethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a halogenated phenethylamine derivative.[1] In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, this substance must be managed under the Precautionary Principle , treating it as a Corrosive (Amine) , Toxic , and Halogenated Organic waste.[1]

Immediate Operational Rule:

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for the experiment, as this increases disposal costs and complicates incineration.[1]

  • DO NOT mix with oxidizers (e.g., nitric acid, peroxides) due to the risk of exothermic reaction and formation of toxic chloramines/nitrosamines.[1]

Hazard Profile & Physico-Chemical Properties

Understanding the chemical nature of the waste is the first step in safe disposal. This molecule combines a basic amine group with a halogenated aromatic ring.

PropertyHazard ImplicationDisposal Impact
Functional Group: Primary Amine High pH (>11), Corrosive to skin/eyes.[1]RCRA Code D002 (Corrosive). Requires acid-resistant containers (HDPE/Glass).
Substituents: Chlorine & Fluorine Environmental persistence; formation of acid gases (HCl, HF) upon combustion.[1]Must be segregated into "Halogenated Waste" streams for high-temperature incineration with scrubbers.
Backbone: Phenethylamine Potential CNS toxicity/sympathomimetic activity.Treat as Toxic . Avoid inhalation or skin contact.[2][3][4][5]
Physical State Likely liquid or low-melting solid.If solid, dissolve in a compatible halogenated solvent (e.g., DCM) for disposal if required by facility rules, or dispose as solid waste.[1]

Pre-Disposal Treatment: Neutralization Protocol

Objective: To reduce the corrosivity and volatility of the free amine before final waste consolidation. Applicability: This step is recommended for pure stock disposal or concentrated reaction mixtures (>5 mL).

Safety Note: This reaction is exothermic. Perform in a fume hood.

  • Preparation: Dissolve the amine in a minimal amount of Dichloromethane (DCM) or water (if soluble).

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) or dilute Sulfuric Acid (H2SO4) dropwise.

  • Monitoring: Check pH using litmus paper or a probe.

  • Endpoint: Stop when pH reaches 6–8 . The amine is now converted to its corresponding ammonium salt (e.g., hydrochloride salt), which is non-volatile and less corrosive.[1]

Expert Insight: Converting the free amine to a salt prevents the release of noxious amine vapors in the waste container and reduces the risk of accidental chemical burns during transport.

Waste Segregation & RCRA Classification

Proper segregation is critical for regulatory compliance (EPA/RCRA) and cost control.

RCRA Waste Codes (Likely)
  • D002: Corrosive Waste (if pH > 12.5 or < 2).

  • Halogenated Solvents List (F-List): If mixed with spent solvents like Methylene Chloride.

  • Toxic (Characteristic): Depending on specific leaching data (TCLP), but always assume toxicity.

Disposal Decision Tree

DisposalTree Start Waste: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinA BIN A: Solid Hazardous Waste (Label: Toxic, Halogenated Organic) Solid->BinA Double Bag Segregation Does it contain Halogenated Solvents? Liquid->Segregation HaloYes YES (e.g., DCM, Chloroform) Segregation->HaloYes HaloNo NO (e.g., Water, Ethanol) Segregation->HaloNo BinB BIN B: Halogenated Organic Solvents (High BTU Incineration) HaloYes->BinB Preferred Route HaloNo->BinB If >1% Halogen content BinC BIN C: Non-Halogenated Organics (Fuel Blending - AVOID IF POSSIBLE) HaloNo->BinC Only if <1% Halogen content

Figure 1: Decision logic for segregating halogenated amine waste. Note that even if dissolved in non-halogenated solvents, significant concentrations of the halogenated amine may require the waste to be moved to the Halogenated stream to prevent equipment damage at non-specialized incinerators.

Final Disposal Methods

The only acceptable final fate for this compound is High-Temperature Incineration .

MethodSuitabilityMechanismNotes
Rotary Kiln Incineration Excellent Thermal destruction >1000°C with acid gas scrubbing.Ensures complete breakdown of the C-Cl and C-F bonds. Prevents dioxin formation.
Fuel Blending Poor / Prohibited Used for non-halogenated solvents (energy recovery).Halogens corrode standard boilers and release acid gases. Do not use.
Sewer/Drain PROHIBITED N/AIllegal under Clean Water Act. Toxic to aquatic life.[5]

Spill Response Protocol (Immediate Action)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Clear the immediate area. Amine vapors can be respiratory irritants.[2][4]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.[1]

    • Liquids: Use a Universal Absorbent (vermiculite or clay) or an Acid Neutralizer pads.

  • Cleanup:

    • Absorb the material.[4]

    • Wipe the surface with a dilute acid solution (1% acetic acid or citric acid) to neutralize trace amines.

    • Wash final surface with soap and water.[2][3][4][5]

  • Disposal: Place all cleanup materials into a sealed bag, label as "Hazardous Waste Debris (Halogenated Amine)," and dispose of via EHS.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[6] RCRA Regulations and Keywords (40 CFR Parts 260-273). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Halogenated Phenethylamines (Class-based Hazard Data). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

The Molecule: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a halogenated primary phenethylamine derivative. In drug discovery, it is frequently used as a chiral building block or scaffold.

The Hazard Mechanism: Unlike simple aliphatic amines, this molecule possesses a fluorine atom at the benzylic position . This substitution significantly alters its physicochemical properties:

  • Increased Lipophilicity: The C-F bond increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes), making dermal absorption a critical route of exposure compared to non-halogenated analogs.

  • Corrosivity: As a primary amine, the free base is highly alkaline (pKa ~9-10). Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, causing immediate tissue necrosis (chemical burns).

  • Metabolic Stability: The halogenation prevents rapid metabolic breakdown, potentially prolonging systemic toxicity if absorbed.

Core Directive: Treat this compound as a Corrosive (Skin/Eye Category 1) and Acute Toxin (Dermal/Oral) . Engineering controls (fume hood) are primary; PPE is the secondary line of defense.

PPE Selection Matrix

This matrix is designed to prevent exposure pathways specific to halogenated amines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Certified) Primary Barrier. Amines have low odor thresholds but high toxicity. N95 respirators offer no protection against amine vapors. Work must be done behind a sash.
Hand (Splash) Double Nitrile Gloves Standard Handling. Wear two pairs of 4-mil nitrile gloves. The outer pair is sacrificial. Change immediately upon splash.
Hand (Immersion) Silver Shield / Laminate Spill Cleanup. Halogenated amines can permeate nitrile. If cleaning a spill >10mL, use laminate liners under nitrile gloves.
Ocular Chemical Splash Goggles Vapor/Splash Defense. Safety glasses are insufficient. Amine vapors can bypass glasses and cause corneal edema ("blue haze" vision) and permanent damage.
Dermal/Body Tyvek® Lab Coat (or Apron) Permeation Resistance. Cotton lab coats absorb liquids and hold them against the skin. For synthesis >5g, wear a chemically impervious apron or Tyvek suit.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Control Verification
  • Face Velocity Check: Ensure fume hood is operating between 80–100 fpm (0.4–0.5 m/s) .

  • Sash Height: Position the sash at the lowest comfortable working height (below 18 inches) to act as a physical shield against splashes.

  • Static Control: If the substance is a solid (hydrochloride salt), it may be electrostatically active. Use an ionizing bar or antistatic gun during weighing to prevent powder dispersion.

Phase 2: Transfer & Synthesis
  • Donning: Put on PPE in the order: Lab coat

    
     Goggles 
    
    
    
    Inner Gloves
    
    
    Outer Gloves. Ensure glove cuffs go over the lab coat sleeves to seal the wrist.
  • Solubilization (Exotherm Risk):

    • Caution: Dissolving the free base amine in acid or adding acid to the amine generates significant heat.

    • Protocol: Always cool the receiving solvent (e.g., in an ice bath) before adding the amine. Add slowly to control the exotherm.

  • Liquid Handling: Use positive-displacement pipettes or glass syringes. Avoid needles where possible to prevent injection injuries. If using needles, use Luer-lock to prevent detachment under pressure.

Phase 3: Decontamination
  • Glassware: Do not remove contaminated glassware from the hood.

  • Acid Rinse: Rinse all glassware with a dilute acid solution (e.g., 1M HCl) inside the hood. This converts the volatile, lipophilic free amine into a non-volatile, water-soluble ammonium salt, significantly reducing vapor pressure and skin absorption risk during washing.

Waste Disposal & Emergency Response

Waste Segregation (Critical):

  • Category: Halogenated Organic Waste (Basic).

  • Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or bleach (Sodium Hypochlorite).

    • Mechanism:[1][2][3] Mixing amines with hypochlorite generates chloramines (toxic gas). Mixing with nitric acid can cause violent, explosive decomposition.

  • Labeling: Clearly label as "Halogenated Amine - Corrosive/Toxic."

Emergency Scenarios:

  • Skin Contact: Immediate flushing with water for 15 minutes .[2][4][5] Do not use vinegar (neutralization burns). Remove contaminated clothing while under the shower.[4]

  • Eye Contact: Flush for 15 minutes holding eyelids open. Time is critical to prevent corneal opacity.

  • Spill (>10 mL): Evacuate the area. Do not attempt cleanup without SCBA if outside a fume hood.

Visualizing the Safety Lifecycle

The following diagram illustrates the self-validating safety loop required for handling this compound.

SafetyLifecycle cluster_0 Critical Feedback Loop RiskAssess 1. Risk Assessment (ID: Corrosive/Lipophilic) EngControls 2. Engineering Controls (Hood Check / Static Control) RiskAssess->EngControls Define Limits PPE 3. PPE Donning (Double Nitrile + Goggles) EngControls->PPE Barrier Setup Handling 4. Active Handling (Cold Addition / Acid Rinse) PPE->Handling Execute Handling->PPE Breach? Change Gloves Waste 5. Disposal (Halogenated Stream) Handling->Waste Quench & Segregate Waste->RiskAssess Review Protocol

Caption: The Operational Safety Loop. Note the feedback loop: if glove integrity is compromised during handling, immediate regression to the PPE stage is required.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory.[3][5] (General guidance on halogenated amine classification). [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(4-Chlorophenyl)-2-fluoroethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.